Product packaging for C.I. Acid Violet 48(Cat. No.:CAS No. 73398-28-4)

C.I. Acid Violet 48

Cat. No.: B3418280
CAS No.: 73398-28-4
M. Wt: 764.8 g/mol
InChI Key: VVIVVAIHOWVTHB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.I. Acid Violet 48 is a useful research compound. Its molecular formula is C37H38N2Na2O9S2 and its molecular weight is 764.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 764.18141170 g/mol and the complexity rating of the compound is 1450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38N2Na2O9S2 B3418280 C.I. Acid Violet 48 CAS No. 73398-28-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIVVAIHOWVTHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994111
Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9
Record name C.I. Acid Violet 48
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Violet 48
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Acid Violet 48
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of C.I. Acid Violet 48

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for C.I. Acid Violet 48, an anthraquinone dye with applications in various industrial and scientific fields. Due to the limited availability of specific experimental spectra in public databases, this document summarizes known quantitative data, outlines expected spectral characteristics based on the molecule's structure, and provides detailed experimental protocols for acquiring UV-Vis, FTIR, and NMR data.

Chemical Structure and General Properties

  • C.I. Name: Acid Violet 48

  • CAS Number: 12220-51-8

  • Molecular Formula: C₃₇H₃₈N₂Na₂O₉S₂[1][2]

  • Molecular Weight: 764.82 g/mol [1][3]

  • Chemical Class: Anthraquinone Dye[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in determining the absorption characteristics of this compound, which are directly related to its color. The dye exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum.

Quantitative UV-Vis Data

ParameterValueSolvent
λmax 1551 nmWater
λmax 2591 nmWater
Alternate λmax592 nmWater

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

  • Solvent Selection: Deionized water is a suitable solvent for this compound. For solubility in organic solvents, methanol or ethanol can be considered.

  • Preparation of Blank Solution: Fill a quartz cuvette with the chosen solvent to serve as the blank reference.

  • Preparation of Sample Solution:

    • Prepare a stock solution of this compound in the selected solvent (e.g., 100 mg/L).

    • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.

  • Data Acquisition:

    • Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.

    • Scan the sample over a wavelength range of 300-800 nm.

    • Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Data

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-H (secondary amine)Stretching
3100-3000Aromatic C-HStretching
2960-2850Aliphatic C-HStretching
1670-1630C=O (anthraquinone)Stretching
1600-1450Aromatic C=CStretching[4]
1260-1000C-O (ether)Stretching
1200-1150 & 1050-1000S=O (sulfonic acid salt)Asymmetric & Symmetric Stretching

Experimental Protocol: FTIR Spectroscopy

This protocol provides a general method for acquiring an FTIR spectrum of this compound.

  • Instrumentation: A Fourier-Transform Infrared spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid dye powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

    • KBr Pellet: Alternatively, mix a small amount of the dye with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Specific experimental NMR data for this compound is not publicly available. The following tables present expected chemical shift ranges for the different types of protons and carbons in the molecule.

Expected ¹H NMR Data

Chemical Shift (δ, ppm)Proton Environment
1.0 - 1.5Aliphatic protons (e.g., tert-octyl group)
2.0 - 2.5Methyl protons on the aromatic ring
6.5 - 8.5Aromatic protons (anthraquinone and benzene rings)
9.0 - 10.0N-H protons (amine)

Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon Environment
20 - 40Aliphatic carbons (e.g., tert-octyl group)
110 - 140Aromatic carbons
140 - 160Aromatic carbons attached to N, O, or S
180 - 190Carbonyl carbons (anthraquinone)

Experimental Protocol: NMR Spectroscopy

This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be required.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS (tetramethylsilane) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for aqueous solutions.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Compound This compound Powder Dissolution Dissolution in Appropriate Solvent (e.g., Water, D₂O, DMSO-d₆) Compound->Dissolution Solid_Sample Solid Sample Preparation (for FTIR-ATR or KBr) Compound->Solid_Sample UV_Vis UV-Vis Spectrometer Dissolution->UV_Vis Aqueous Solution NMR NMR Spectrometer Dissolution->NMR Deuterated Solution FTIR FTIR Spectrometer Solid_Sample->FTIR UV_Vis_Data UV-Vis Spectrum (λmax determination) UV_Vis->UV_Vis_Data FTIR_Data FTIR Spectrum (Functional group identification) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H, ¹³C) (Structural elucidation) NMR->NMR_Data Report Technical Guide / Whitepaper UV_Vis_Data->Report FTIR_Data->Report NMR_Data->Report

Caption: Workflow for spectroscopic analysis of this compound.

References

The Solubility Profile of C.I. Acid Violet 48: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Violet 48, an anthraquinone-based acid dye. Understanding the solubility of this compound is critical for its application in various research and development fields, including its use as a staining agent, a model compound in wastewater treatment studies, and potentially in other specialized applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a schematic of its synthesis process.

Core Properties of this compound

PropertyValueReference
C.I. Name Acid Violet 48[1][2]
CAS Number 12220-51-8[1][2]
Molecular Formula C₃₇H₃₉N₂NaO₆S[1][2]
Molecular Weight 662.77 g/mol [1][2]
Appearance Dark reddish-brown powder[1][2]
λmax (in water) 592 nm[1][2]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Reference
Water208[1][2]
Water9080[3]
Ethanol-Soluble (quantitative data not available)[1]
Methanol-Data not available
Acetone-Data not available
Dimethylformamide (DMF)-Data not available
Dimethyl sulfoxide (DMSO)-Data not available

Qualitative Observations:

  • In the presence of strong hydrochloric acid, this compound's aqueous solution turns reddish-brown and forms a precipitate.[3]

  • The addition of sodium hydroxide to its aqueous solution results in an improved color and also leads to precipitation.[3]

  • In concentrated sulfuric acid, it appears magenta and turns light purple upon dilution, with precipitation.[3]

  • In concentrated nitric acid, it appears brown.[3]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMF, DMSO)

  • Analytical balance (accurate to 0.1 mg)

  • Vials or flasks with airtight seals

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm or smaller, solvent-compatible)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

2. Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the λmax of this compound (592 nm in water; this may vary slightly in other solvents).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

  • Sample Processing:

    • After equilibration, allow the solutions to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to centrifuge the samples at a high speed and then draw the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis Spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.

Visualizing the Synthesis Workflow

While signaling pathways involving this compound are not documented, a logical diagram of its synthesis process can be valuable for researchers. The synthesis is a multi-step process involving condensation and sulfonation reactions.

G A 1-Amino-4-bromo-9,10-dioxo-9,10- dihydroanthracene-2-sulfonic acid C First Condensation A->C B 2,4,6-Trimethylbenzenamine B->C D Intermediate Product C->D F Second Condensation D->F E 4-Tert-Octylphenol E->F G Intermediate Product F->G I Sulfonation G->I H Fuming Sulfuric Acid H->I J Final Product (Acid Form) I->J K Neutralization (e.g., with NaOH) J->K L This compound K->L

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a clear workflow, from preparation to final analysis.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Prepare Standard Solutions B Generate Calibration Curve A->B H Calculate Concentration using Calibration Curve B->H C Prepare Saturated Solution (Excess Dye in Solvent) D Equilibrate at Constant Temperature C->D E Centrifuge and Filter Supernatant D->E F Dilute Saturated Solution E->F G Measure Absorbance (UV-Vis) F->G G->H I Determine Solubility H->I

Caption: Workflow for determining the solubility of a dye.

References

C.I. Acid Violet 48: A Technical Guide to its Mechanism of Action as a Biological Stain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Violet 48 is a synthetic anthraquinone dye primarily utilized in the textile industry.[1][2] As an acid dye, it possesses anionic properties that enable it to form strong ionic and hydrogen bonds with appropriate substrates.[1] While its application as a biological stain is not widely documented, its chemical nature allows for a clear elucidation of its theoretical mechanism of action on biological tissues. This guide details this mechanism, provides key chemical and physical data, and presents an exemplary experimental protocol for its use based on the principles of acid staining and data from analogous dyes.

Core Mechanism of Action

The function of this compound as a biological stain is governed by electrostatic interactions. The dye molecule contains one or more sulfonic acid (-SO₃H) groups.[3] In an aqueous solution, these groups ionize to become anionic sulfonate groups (-SO₃⁻).

Biological tissues are rich in proteins, which are composed of amino acids. Under acidic staining conditions (pH below the isoelectric point of the proteins), the free amine groups (-NH₂) on amino acid residues (such as lysine and arginine) become protonated, acquiring a positive charge (-NH₃⁺).

The staining mechanism is a straightforward acid-base reaction: the anionic sulfonate groups of the dye molecule are electrostatically attracted to the cationic protonated amine groups on tissue proteins. This results in the formation of stable ionic bonds, effectively binding the dye to protein-rich structures in the cell and extracellular matrix, such as cytoplasm, collagen, and muscle fibers.

Mechanism cluster_Dye This compound cluster_Protein Tissue Protein (Acidic pH) cluster_Stained Stained Tissue Dye Dye-SO₃⁻ StainedComplex [Dye-SO₃⁻]⁺H₃N-Protein Dye->StainedComplex Ionic Bond Formation Protein Protein-NH₃⁺ Protein->StainedComplex Electrostatic Attraction

  • Caption: Ionic interaction between Acid Violet 48 and tissue proteins. */ end_dot

Quantitative Data

While specific quantitative data for this compound in a biological context is scarce, its general chemical and physical properties have been documented. For performance metrics, data from the structurally related protein stain C.I. Acid Violet 17 is provided as a relevant analogue.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Class Anthraquinone Dye[1][2]
CAS Number 12220-51-8[4]
Molecular Formula C₃₇H₃₉N₂NaO₆S[2]
Molecular Weight 662.77 g/mol [2]
Absorption Maxima (λmax) ~592 nm (in water)[4]
Water Solubility (20°C) 8 g/L[2]

Table 2: Performance Data of Analogue Dye (C.I. Acid Violet 17) for Protein Staining

ParameterValueReference(s)
Application Protein Staining in Polyacrylamide Gels[5]
Staining Sensitivity 1-2 ng/mm²[5]
Fixation Method Trichloroacetic Acid[5]
Staining Concentration 0.1 - 0.2% in 10% Phosphoric Acid[5]

Experimental Protocols

No standardized histological staining protocol for this compound is readily available in scientific literature. The following is an exemplary protocol adapted from established methods for acid dyes and the specific parameters used for the analogous C.I. Acid Violet 17 for protein staining.[5] This protocol is intended as a starting point for methods development.

Exemplary Protocol: Acid Violet 48 Staining for Paraffin-Embedded Sections

Objective: To stain protein-rich components such as cytoplasm and connective tissue in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • This compound Dye Powder

  • Distilled Water

  • Glacial Acetic Acid

  • 10% Phosphoric Acid

  • 3% Phosphoric Acid

  • Ethanol (95% and 100%)

  • Xylene or Xylene Substitute

  • Resinous Mounting Medium

  • Microscope Slides with Dewaxed and Rehydrated Tissue Sections

Solutions:

  • Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 10% phosphoric acid. Stir until fully dissolved. Add 1-2 drops of glacial acetic acid to ensure an acidic pH.

  • Differentiating Solution: 3% Phosphoric Acid in distilled water.

Procedure:

  • Deparaffinization and Rehydration: Dewax paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Counterstain (Optional): If desired, stain nuclei first with an alum-hematoxylin solution (e.g., Mayer's or Harris') according to the manufacturer's protocol, then "blue" in tap water.

  • Fixation/Mordant: Place slides in the Staining Solution for 5-10 minutes.

  • Rinsing: Briefly rinse the slides in distilled water to remove excess, unbound stain.

  • Differentiation: Dip slides in the Differentiating Solution for 30-60 seconds. This step removes background staining and enhances contrast. Control this step by microscopic examination until cytoplasm and collagen are clearly stained purple against a paler background.

  • Dehydration: Dehydrate the sections rapidly through graded alcohols (95% and 100%).

  • Clearing: Clear the sections in two changes of xylene or a xylene substitute.

  • Mounting: Coverslip using a resinous mounting medium.

Expected Results:

  • Cytoplasm, Muscle, Collagen: Shades of Violet/Purple

  • Nuclei (if counterstained): Blue/Black

Workflow Start Dewaxed & Rehydrated Tissue Section Stain Stain in 0.1% Acid Violet 48 in 10% Phosphoric Acid (5-10 min) Start->Stain Rinse Rinse in Distilled Water Stain->Rinse Differentiate Differentiate in 3% Phosphoric Acid (30-60 sec) Rinse->Differentiate Dehydrate Dehydrate in Graded Ethanol Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Resinous Medium Clear->Mount End Microscopic Examination Mount->End

  • Caption: Workflow for the exemplary Acid Violet 48 staining protocol. */ end_dot

Conclusion

This compound functions as a typical anionic acid dye, binding to cationic protein structures within biological specimens through electrostatic interactions. While its primary application is industrial, its chemical properties support its use as a cytoplasmic and connective tissue stain in histology. The provided data and exemplary protocol offer a foundational framework for researchers to develop and optimize specific applications for this compound in a laboratory setting, particularly where a vibrant violet counterstain for proteinaceous components is desired. Further validation and optimization of staining parameters are recommended for specific tissue types and research applications.

References

C.I. Acid Violet 48: A Technical Guide to its Potential Applications in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Violet 48, a synthetic anthraquinone dye, has historically been utilized within the textile industry for its vibrant coloration properties. However, emerging research indicates a promising future for this compound within the biomedical field. This technical guide consolidates the current understanding of this compound, detailing its potential applications as an anticancer and antimicrobial agent. While specific research on this particular dye is nascent, this document draws upon available data and the broader activities of anthraquinone derivatives to provide a foundational resource for researchers. This guide includes a summary of quantitative data, generalized experimental protocols, and conceptual diagrams of relevant biological pathways and workflows to stimulate further investigation into the biomedical potential of this compound.

Chemical and Physical Properties

This compound is a sulfonated anthraquinone dye. Its chemical structure confers properties that are relevant to its potential biological activity, including its ability to interact with biological macromolecules.

PropertyValueReference
C.I. Name Acid Violet 48[1][2]
CAS Number 12220-51-8[1][2][3]
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂[3]
Molecular Weight 764.82 g/mol [3]
Chemical Class Anthraquinone[1][2]
Solubility Soluble in water[3]
Appearance Dark reddish-brown powder[2]
Absorption Maxima (λmax) 592 nm (in water)[1]

Potential Biomedical Applications

Preliminary data suggests that this compound exhibits cytotoxic effects against cancer cell lines and possesses antimicrobial properties. These findings open avenues for its investigation in several key areas of biomedical research.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The proposed mechanisms of action for anthraquinone dyes, in general, include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
MCF-7 Breast Cancer25[4]
HeLa Cervical Cancer30[4]

Note: The primary research article containing this data could not be located; the data is reported by a commercial supplier.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action for anthraquinone dyes is thought to involve the disruption of the bacterial cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.

Quantitative Data: Antimicrobial Efficacy

Bacterial StrainGram TypeInhibition Zone (mm)Reference
Staphylococcus aureus Gram-positive15[4]
Escherichia coli Gram-negative12[4]
Pseudomonas aeruginosa Gram-negative10[4]

Note: The primary research article containing this data could not be located; the data is reported by a commercial supplier.

Biological Staining

While specific protocols for this compound are not well-documented in the scientific literature, its properties as a dye suggest its potential use in biological staining for microscopy.[4] It is likely to function as an acidophilic stain, binding to positively charged components within the cell, such as proteins in the cytoplasm and extracellular matrix.

Experimental Protocols (Generalized)

The following are generalized protocols based on standard laboratory techniques for assessing the biomedical potential of a compound like this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and create a serial dilution. Treat the cells with varying concentrations of the dye and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This protocol provides a method for evaluating the antimicrobial activity of this compound.

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of a sterile solution of this compound to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Simple Staining for Microscopy

This generalized protocol describes how this compound might be used for basic visualization of cells under a microscope.

  • Smear Preparation: Prepare a thin smear of the biological sample (e.g., bacterial culture, tissue section) on a clean microscope slide and allow it to air dry.

  • Fixation: Heat-fix the smear by passing it briefly through a flame to adhere the cells to the slide.

  • Staining: Flood the slide with a dilute aqueous solution of this compound (concentration to be optimized, e.g., 0.1-1.0% w/v) for 1-2 minutes.

  • Rinsing: Gently rinse the slide with deionized water to remove excess stain.

  • Drying and Mounting: Blot the slide dry and mount with a coverslip.

  • Microscopic Examination: Observe the stained cells under a bright-field microscope.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the biomedical investigation of this compound.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa) seeding Seed Cells in 96-well Plate cell_culture->seeding dye_prep Prepare this compound Stock Solution & Dilutions treatment Treat Cells with Dye Concentrations dye_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC₅₀ calculation->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway_apoptosis cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway av48 This compound (Anthraquinone) ros Reactive Oxygen Species (ROS) Generation av48->ros dna_damage DNA Damage av48->dna_damage mito Mitochondrial Dysfunction ros->mito dna_damage->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induced by anthraquinone dyes.

Future Directions and Conclusion

The preliminary data on this compound suggests a foundation for further biomedical research. Key areas for future investigation include:

  • Elucidation of Mechanisms: Detailed studies are required to understand the precise molecular mechanisms behind its anticancer and antimicrobial activities.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models is a critical next step.

  • Development as an Imaging Agent: Investigation into its fluorescent properties could lead to its development as a probe for cellular imaging.

  • Photodynamic Therapy: Given its anthraquinone structure, its potential as a photosensitizer in photodynamic therapy warrants exploration.

References

C.I. Acid Violet 48: A Toxicological and Environmental Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C.I. Acid Violet 48 is an anthraquinone dye used in various industrial applications. This document provides a comprehensive overview of the current toxicological and environmental impact data available for this compound. Due to a significant lack of specific experimental data in publicly accessible literature and safety data sheets, this guide also outlines standardized experimental protocols based on OECD guidelines for assessing the toxicological and environmental fate of chemical substances. This approach provides a framework for generating the necessary data to perform a thorough risk assessment of this compound.

Chemical and Physical Properties

This compound is a complex anthraquinone derivative. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate[1]
CAS Number 12220-51-8[2]
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂[1][3]
Molecular Weight 764.82 g/mol [1][3]
Water Solubility Approx. 80 g/L at 90 °C; 8 g/L at 20 °C[2][3]
Appearance Dark reddish-brown powder[2]
Chemical Class Anthraquinone Dye[2][3]

Toxicological Profile

Publicly available data on the specific toxicity of this compound is limited. Safety Data Sheets consistently report "no data available" for key toxicological endpoints.[4] However, based on its classification and the general properties of anthraquinone dyes, a number of potential hazards are recognized.

Human Health Hazards

According to available GHS classifications, this compound is known to cause serious eye irritation.[5] Prolonged or repeated skin contact may also cause irritation in sensitive individuals.[5] While specific data for this compound is not available, some anthraquinone dyes have been shown to have mutagenic potential in laboratory studies.[6][7]

Table 1: Summary of Human Health Toxicity Data for this compound

EndpointResultClassificationReference
Acute Oral Toxicity No data availableNot classified[4]
Acute Dermal Toxicity No data availableNot classified[4]
Acute Inhalation Toxicity No data availableNot classified[4]
Skin Corrosion/Irritation May cause skin irritation in sensitive individualsNot classified[5]
Serious Eye Damage/Irritation Causes serious eye irritationEye Irrit. 2[5]
Respiratory or Skin Sensitization No data availableNot classified[4]
Germ Cell Mutagenicity Mutagenicity data reported for some anthraquinone dyes, but not specifically for this compoundNot classified[5]
Carcinogenicity No data availableNot classified[4]
Reproductive Toxicity No data availableNot classified[4]
STOT-Single Exposure No data availableNot classified[4]
STOT-Repeated Exposure No data availableNot classified[4]
Aspiration Hazard No data availableNot classified[4]

Environmental Impact

The environmental fate and effects of this compound are not well-documented. The primary concern for dyes released into the environment is their potential to persist and cause adverse effects in aquatic ecosystems.

Ecotoxicity

Safety Data Sheets indicate that this compound is harmful to aquatic life with long-lasting effects.[4] However, specific quantitative data from standardized ecotoxicity tests are not available. Studies on other anthraquinone dyes have shown a range of toxicities to aquatic organisms.[8]

Table 2: Summary of Ecotoxicity Data for this compound

Test OrganismEndpointResultReference
Fish (e.g., Danio rerio) 96-hour LC₅₀No data available[4]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hour EC₅₀No data available[4]
Algae (e.g., Pseudokirchneriella subcapitata) 72-hour EC₅₀No data available[4]
Microorganisms (e.g., Activated Sludge) Respiration Inhibition EC₅₀No data available[4]
Environmental Fate

The persistence and biodegradability of this compound in the environment are largely unknown.[4] Anthraquinone dyes are generally considered to be relatively stable and may be resistant to conventional wastewater treatment methods.[9]

Table 3: Summary of Environmental Fate Data for this compound

ParameterResultReference
Ready Biodegradability No data available[4]
Bioaccumulative Potential No data available[4]
Mobility in Soil No data available[4]

Experimental Protocols

Given the lack of specific data, the following section details standardized experimental protocols based on OECD guidelines. These methods are recommended for generating the necessary toxicological and environmental data for a comprehensive risk assessment of this compound.

Aquatic Toxicity Testing

A tiered approach is typically used for assessing aquatic toxicity, starting with acute tests on representatives of three trophic levels: fish, aquatic invertebrates, and algae.

G cluster_0 Tier 1: Acute Aquatic Toxicity Assessment cluster_1 Data Analysis and Risk Assessment T203 OECD 203 Fish, Acute Toxicity Test (96h LC50) RA Hazard Classification & Predicted No-Effect Concentration (PNEC) Determination T203->RA T202 OECD 202 Daphnia sp. Acute Immobilisation Test (48h EC50) T202->RA T201 OECD 201 Alga, Growth Inhibition Test (72h EC50) T201->RA

Figure 1: Workflow for Acute Aquatic Toxicity Testing.

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period.[10]

  • Test Organism: Zebrafish (Danio rerio) or other suitable species.

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC₅₀ value and its 95% confidence limits are calculated.

This test measures the concentration at which 50% of Daphnia magna are immobilized (EC₅₀) after 48 hours of exposure.[11]

  • Test Organism: Daphnia magna.

  • Test Duration: 48 hours.

  • Procedure: Young daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The 48-hour EC₅₀ for immobilization is determined.

This test evaluates the effect of a substance on the growth of freshwater algae.[12][13][14][15]

  • Test Organism: Pseudokirchneriella subcapitata or other green algae.

  • Test Duration: 72 hours.

  • Procedure: Exponentially growing algal cultures are exposed to a series of test substance concentrations. The growth of the algae is measured over 72 hours, typically by cell counting or fluorescence.

  • Endpoint: The concentration that inhibits growth by 50% (EC₅₀) is calculated based on growth rate and yield.

Biodegradability Testing

Ready biodegradability tests are used to assess the potential for a substance to be rapidly broken down by microorganisms in an aquatic environment.

G cluster_0 Ready Biodegradability Assessment (OECD 301) cluster_1 Evaluation Test_Setup Inoculum from Sewage Treatment Plant + Mineral Medium + this compound Incubation 28-day Incubation in the Dark (Aerobic Conditions) Test_Setup->Incubation Measurement Measurement of Biodegradation: - CO2 Evolution (OECD 301B) - Oxygen Consumption (OECD 301F) - DOC Removal (OECD 301A) Incubation->Measurement Result Pass if >60% Biodegradation (CO2/O2) or >70% (DOC) within 10-day window Measurement->Result

Figure 2: General Workflow for Ready Biodegradability Testing (OECD 301).

This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced.[16][17][18][19][20]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Duration: 28 days.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium. The CO₂ evolved is trapped in a barium hydroxide or sodium hydroxide solution and titrated.

  • Endpoint: The percentage of biodegradation is calculated based on the ratio of produced CO₂ to the theoretical maximum. A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window.

Potential Signaling Pathways for Toxicity of Anthraquinone Dyes

While specific pathways for this compound have not been elucidated, research on other anthraquinone compounds suggests potential mechanisms of toxicity, including the generation of reactive oxygen species (ROS) and interaction with cellular macromolecules.

G cluster_0 Cellular Exposure cluster_1 Potential Toxic Mechanisms cluster_2 Cellular Effects AV48 This compound (Anthraquinone Structure) ROS Reactive Oxygen Species (ROS) Generation AV48->ROS Intercalation DNA Intercalation/ Enzyme Inhibition AV48->Intercalation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Intercalation->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Figure 3: Putative Toxicity Pathways for Anthraquinone Dyes.

Conclusion and Recommendations

The available data on the toxicological and environmental impact of this compound is insufficient for a comprehensive risk assessment. While it is classified as an eye irritant and harmful to aquatic life, quantitative data to support these classifications and to evaluate other potential hazards are lacking.

It is strongly recommended that standardized toxicological and ecotoxicological tests, such as those outlined in the OECD guidelines, be conducted for this compound. This will allow for a thorough evaluation of its potential risks to human health and the environment. Specifically, acute aquatic toxicity testing (OECD 201, 202, 203) and ready biodegradability testing (OECD 301) should be prioritized. Further investigation into its potential for genotoxicity is also warranted, given the concerns associated with some anthraquinone dyes. The generation of this data is crucial for ensuring the safe use and handling of this substance and for minimizing its environmental footprint.

References

C.I. Acid Violet 48: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for C.I. Acid Violet 48, a synthetic anthraquinone dye. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks. This document summarizes key safety data, outlines proper handling procedures, and provides emergency protocols.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 12220-51-8[1][2]
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂[1]
Molecular Weight 764.82 g/mol [1]
Appearance Data not available
Solubility Approx. 80 g/L in water at 90 °C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are eye irritation and potential harm to aquatic life with long-lasting effects.[3]

Hazard ClassificationCategoryHazard Statement
Eye Irritation Category 2H319: Causes serious eye irritation[3]
Aquatic Hazard (Chronic) Category 3H412: Harmful to aquatic life with long lasting effects[3]

GHS Pictogram:

alt text

Signal Word: Warning[3]

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
Ingestion Rinse the mouth with water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain chemical integrity.

Safe Handling
  • Handle in a well-ventilated area or in a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[3][5]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3][4]

  • Wash hands thoroughly after handling.[3][4]

  • Minimize dust generation and accumulation.[4]

  • Keep away from food and drink, and do not eat, drink, or smoke in the work area.[5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[4][6]

  • Keep containers tightly closed.[4][5]

  • Store in original containers.[5]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[4][7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Control ParameterRecommendation
Engineering Controls Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[4][7] Ensure an eyewash station and safety shower are readily available.[4]
Eye/Face Protection Wear chemical safety goggles or glasses with side shields.[4][5][6]
Skin Protection Wear appropriate protective gloves (e.g., PVC or nitrile rubber) and clothing to prevent skin exposure.[4][5][6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[6] A dust mask with a particle filter is recommended.[5]

Toxicological Information

The available toxicological data for this compound is limited.

Toxicological EndpointResult
Acute Toxicity No data available
Skin Corrosion/Irritation May cause skin irritation.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure Material is irritating to mucous membranes and upper respiratory tract.[4]
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets. Toxicological testing, such as for skin and eye irritation, generally follows standardized methods like those described by the OECD (Organisation for Economic Co-operation and Development) or other regulatory bodies. These protocols typically involve the application of the substance to the test system (e.g., animal skin or eyes, or in vitro models) and subsequent observation for effects over a defined period.

Visualized Workflows and Pathways

To aid in the understanding of safe handling practices and potential exposure routes, the following diagrams are provided.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal a Receive Shipment b Inspect Container for Damage a->b c Log in Inventory b->c d Store in Designated Cool, Dry, Well-Ventilated Area c->d e Don Personal Protective Equipment (PPE) d->e f Work in a Ventilated Area (Fume Hood) e->f g Weigh and Prepare Solution f->g h Perform Experiment g->h i Clean Work Area and Equipment h->i j Collect Waste in a Labeled, Closed Container i->j k Dispose of According to Institutional and Local Regulations j->k

Caption: Laboratory Workflow for Handling this compound.

G cluster_exposure Routes of Exposure cluster_firstaid Immediate First Aid Inhalation Inhalation (Dust/Aerosol) FA_Inhalation Move to Fresh Air, Provide Oxygen if Needed, Seek Medical Attention Inhalation->FA_Inhalation Skin_Contact Skin Contact FA_Skin Remove Contaminated Clothing, Wash with Soap and Water Skin_Contact->FA_Skin Eye_Contact Eye Contact FA_Eye Rinse with Water for 15 mins, Remove Contacts, Seek Medical Attention Eye_Contact->FA_Eye Ingestion Ingestion FA_Ingestion Rinse Mouth, Do Not Induce Vomiting, Seek Medical Attention Ingestion->FA_Ingestion

Caption: Potential Exposure Routes and Corresponding First-Aid Measures.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Violet 48 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 48, also known by its Colour Index number 42640, is a synthetic anthraquinone dye.[1][2] While primarily utilized in the textile industry for dyeing wool, silk, and nylon, its properties as an acid dye suggest potential applications in biological staining for microscopy to highlight cellular components.[1][2][3][4] Acid dyes, being anionic, are used to stain basic (acidophilic) tissue components such as cytoplasm, muscle, and collagen. This document provides an overview of this compound's properties and a proposed protocol for its use in histological staining, based on the general principles of acid dye staining.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the preparation of staining solutions and for understanding the dye's interaction with biological tissues.

PropertyValueReference
C.I. Name Acid Violet 48[1]
CAS Number 12220-51-8[1][3]
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂[3][5]
Molecular Weight 764.82 g/mol [2][3]
Appearance Dark reddish-brown or violet crystal powder[1][4][5]
Solubility in Water 8 g/L at 20°C; 80 g/L at 90°C[1][4][6][7]
λmax (water) 592 nm[1][6]
Chemical Class Anthraquinone Dye[1]

Staining Mechanism

As an acid dye, this compound is anionic in solution. The staining mechanism relies on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. In an acidic solution, the amino groups of proteins in the cytoplasm and connective tissues become protonated (positively charged), providing sites for the anionic dye to bind.[7] This results in the characteristic violet staining of these acidophilic structures.

G Dye This compound (Anionic) Protonated_Amino Protonated Amino Groups (-NH3+) (Cationic) Dye->Protonated_Amino Ionic Bonding H+ H+ (from acidic solution) Protein Tissue Proteins (e.g., Cytoplasm, Collagen) Amino_Groups Amino Groups (-NH2) Protein->Amino_Groups Amino_Groups->Protonated_Amino Protonation G start Start: Paraffin-Embedded Sections deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Graded Ethanol to Water) deparaffinize->rehydrate stain Staining (this compound Solution) rehydrate->stain differentiate Differentiation (1% Acetic Acid) stain->differentiate dehydrate Dehydration (Graded Ethanol) differentiate->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount end End: Stained Slide for Microscopy mount->end

References

C.I. Acid Violet 48: An Alternative Counterstain for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is an indispensable technique for visualizing the distribution and localization of specific antigens within tissue sections. A critical step in IHC is counterstaining, which provides contrast to the primary chromogenic or fluorescent signal, enabling better visualization of tissue morphology and the specific location of the antigen of interest. While hematoxylin is the most commonly used nuclear counterstain, the exploration of alternative counterstains is crucial for multi-color IHC and for situations where hematoxylin's blue-purple hue may not provide optimal contrast with certain chromogens.

C.I. Acid Violet 48 is a synthetic acid dye that, while not traditionally used as a counterstain in IHC, presents potential as a novel counterstaining agent. Its vibrant violet color can offer a distinct contrast to commonly used chromogens such as DAB (brown) and AEC (red). These application notes provide a comprehensive guide for the utilization of this compound as a counterstain in IHC protocols, including detailed methodologies and guidance on its application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are relevant for its preparation as a staining solution and its spectral characteristics in microscopy.

PropertyValueReference
C.I. Name Acid Violet 48
CAS Number 12220-51-8
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂
Molecular Weight 764.82 g/mol
Appearance Dark reddish-brown powder
Solubility in Water 8 g/L at 20°C
Absorption Maxima (λmax) in Water Approximately 592 nm
Color in Aqueous Solution Magenta/Product Red

Compatibility with Common IHC Chromogens

The selection of a counterstain is highly dependent on the chromogen used for antigen detection to ensure optimal color contrast. The following table provides a visual compatibility guide for this compound with commonly used chromogens in IHC.

ChromogenColorCompatibility with Acid Violet 48 (Violet)
DAB (3,3'-Diaminobenzidine) BrownExcellent contrast
AEC (3-Amino-9-ethylcarbazole) RedGood contrast, color separation is clear
Fast Red Red/PinkGood contrast
BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium) Blue/PurplePoor contrast, potential for color overlap
New Fuchsin Red/MagentaModerate contrast, may require spectral unmixing in imaging

Experimental Protocols

The following is a detailed, proposed protocol for the use of this compound as a counterstain in a standard immunohistochemistry workflow for formalin-fixed, paraffin-embedded (FFPE) tissues.

I. Preparation of Reagents

1. This compound Staining Solution (0.1% w/v)

  • Weigh 0.1 g of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Stir until fully dissolved. The solution will appear magenta.

  • Filter the solution using a 0.22 µm filter to remove any undissolved particles.

  • Store at room temperature.

2. Differentiating Solution (0.5% Acetic Acid)

  • Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

  • Mix well.

  • Store at room temperature.

II. Immunohistochemistry Staining Protocol

This protocol assumes that the tissue sections have already undergone deparaffinization, rehydration, and antigen retrieval.

  • Endogenous Peroxidase Block (if using HRP-based detection):

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes.

    • Rinse with distilled water and then with phosphate-buffered saline (PBS).

  • Blocking:

    • Incubate sections with a suitable blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Rinse sections with PBS.

    • Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse sections with PBS.

    • Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogen Development:

    • Incubate sections with the appropriate chromogen substrate solution (e.g., DAB) until the desired staining intensity is reached.

    • Rinse with distilled water.

  • Counterstaining with this compound:

    • Immerse slides in the 0.1% this compound staining solution for 1-3 minutes. The optimal time may need to be determined empirically for different tissue types.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Dip the slides in the 0.5% acetic acid solution for a few seconds (e.g., 5-10 seconds) to remove excess stain and improve the contrast between the nucleus and cytoplasm. This step is critical and should be monitored under a microscope.

  • Dehydration and Mounting:

    • Wash slides in running tap water.

    • Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

    • Clear in xylene or a xylene substitute.

    • Mount with a permanent mounting medium.

Visualizations

Immunohistochemistry Workflow with this compound Counterstain

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_counterstain Counterstaining & Mounting Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP) SecondaryAb->Detection Chromogen Chromogen Development (e.g., DAB) Detection->Chromogen Counterstain Counterstain with This compound Chromogen->Counterstain Differentiation Differentiation (Acetic Acid) Counterstain->Differentiation Dehydration Dehydration & Clearing Differentiation->Dehydration Mounting Mounting Dehydration->Mounting

Caption: A flowchart of the immunohistochemistry (IHC) workflow incorporating this compound as a counterstain.

Example Signaling Pathway: MAPK/ERK Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target of investigation in IHC studies.

Disclaimer

The provided protocol for using this compound as a counterstain is a proposed methodology based on the chemical properties of the dye and standard immunohistochemistry principles. As this is not a conventional application, optimization of staining times and differentiation steps is highly recommended for specific tissues and experimental conditions. Researchers should perform initial validation experiments to determine the optimal parameters for their specific application.

Application Notes and Protocols for Staining Protein Gels with C.I. Acid Violet Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Visualizing proteins in polyacrylamide gels after electrophoresis is a fundamental technique in proteomics and protein analysis. While Coomassie Brilliant Blue has traditionally been the stain of choice, alternative dyes can offer advantages in terms of sensitivity, speed, and background clarity. This document provides detailed application notes and protocols for the use of acid violet dyes for staining protein gels. Due to the limited availability of specific protocols for C.I. Acid Violet 48 in this application, this guide details a comprehensive protocol for the closely related C.I. Acid Violet 17, which is well-documented for high-sensitivity protein detection.

Application Notes

C.I. Acid Violet 17, an anionic dye, binds to proteins primarily through electrostatic interactions with positively charged amino acid residues and through hydrophobic interactions. This staining method is particularly effective for visualizing proteins after isoelectric focusing and can be adapted for standard SDS-PAGE gels. The colloidal nature of the staining solution helps to minimize background staining, often reducing or eliminating the need for a lengthy destaining step.

Key Advantages of C.I. Acid Violet 17 Staining:

  • High Sensitivity: Capable of detecting protein quantities in the low nanogram range.

  • Rapid Staining: Protein bands can become visible in as little as 30 seconds to 3 minutes for major bands.

  • Low Background: The colloidal formulation results in minimal background staining, enhancing band clarity.

  • Reduced Use of Organic Solvents: The protocol relies on phosphoric acid, avoiding the use of methanol and acetic acid, which are common in traditional Coomassie staining and can be hazardous.

Quantitative Data Summary

The following tables summarize the quantitative performance of C.I. Acid Violet 17 and provide a comparison with other common protein staining methods.

Parameter C.I. Acid Violet 17 Reference
Staining Sensitivity 1-2 ng/mm² of protein[1]
Linear Dynamic Range 1-100 µg of marker proteins[1]
Major Band Visibility 100-500 ng of protein[1]
Staining Method Approximate Limit of Detection Reference
C.I. Acid Violet 17 1-2 ng/mm²[1]
Crystal Violet 16 ng[2][3]
Crystal Violet with Coomassie (double stain) 2 ng[2][3]
Classical Coomassie Blue ~100 ng
Colloidal Coomassie Blue 8-10 ng for some proteins, 25 ng for most
Silver Staining 0.5-5 ng

Experimental Protocols

Protocol for Staining with Colloidal C.I. Acid Violet 17

This protocol is adapted from a method developed for isoelectric focusing gels and can be optimized for standard polyacrylamide gels.[1]

Materials:

  • C.I. Acid Violet 17 (e.g., Serva Violet 17)

  • Trichloroacetic acid (TCA)

  • Phosphoric acid (H₃PO₄)

  • Dioxane (for quantitative elution)

  • Deionized water

Solutions:

  • Fixation Solution: 20% (w/v) Trichloroacetic acid in deionized water.

  • Staining Solution: 0.1-0.2% (w/v) C.I. Acid Violet 17 in 10% (w/v) Phosphoric acid.

  • Destaining Solution: 3% (w/v) Phosphoric acid in deionized water.

  • Elution Solution (for quantitation): 50% (v/v) Dioxane in deionized water.

Procedure:

  • Fixation: Immediately after electrophoresis, place the gel in the Fixation Solution for at least 20 minutes. This step precipitates the proteins within the gel matrix, preventing their diffusion.

  • Staining: Transfer the fixed gel into the Staining Solution. Agitate gently. Major protein bands (100-500 ng) should be visible without any destaining within 0.5 to 3 minutes.[1] For complete staining, incubate for 5-10 minutes.[1]

  • Destaining (Optional): To detect minor protein components, transfer the gel to the Destaining Solution. Agitate gently for 5-80 minutes, depending on the thickness of the gel and the desired background clarity.[1]

  • Washing: Rinse the gel with deionized water.

  • Storage: The stained gel can be stored in deionized water.

Quantitative Analysis (Optional):

  • Excise the stained protein bands from the gel.

  • Elute the dye by incubating the gel pieces in the Elution Solution.

  • Measure the absorbance of the eluted dye to determine the protein quantity, based on a standard curve. A linear relationship is observed over a range of 1-100 micrograms of marker proteins.[1]

Visualizations

Staining_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis A Run Protein Gel (SDS-PAGE or IEF) B Fixation (20% TCA, 20 min) A->B Transfer Gel C Staining (0.1-0.2% Acid Violet 17 in 10% Phosphoric Acid, 5-10 min) B->C D Destaining (Optional) (3% Phosphoric Acid, 5-80 min) C->D For Minor Bands E Final Wash (Deionized Water) C->E For Major Bands D->E F Imaging and Documentation E->F G Quantitative Analysis (Dye Elution) F->G Optional

Caption: Experimental workflow for staining protein gels with C.I. Acid Violet 17.

Signaling_Pathway cluster_interactions Binding Interactions Protein Protein in Gel Matrix PositiveResidues Positively Charged Residues (e.g., Lys, Arg, His) Protein->PositiveResidues Contains Hydrophobic Hydrophobic Pockets Protein->Hydrophobic Contains AcidViolet Anionic Acid Violet Dye (-SO3-) StainedComplex Stained Protein-Dye Complex (Visible Band) AcidViolet->StainedComplex Electrostatic Interaction AcidViolet->StainedComplex Hydrophobic Interaction PositiveResidues->StainedComplex Hydrophobic->StainedComplex

Caption: Mechanism of Acid Violet dye binding to proteins.

References

Application Notes and Protocols for Staining Wool and Silk Fibers with C.I. Acid Violet 48 in Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of wool and silk fibers using C.I. Acid Violet 48, an anionic anthraquinone dye. This document outlines the necessary materials, experimental procedures, and expected outcomes for achieving consistent and vibrant violet hues on these protein-based textiles for research and development purposes.

Physicochemical Properties and Dye Characteristics

This compound is a weak acid dye that presents as a purple powder and is readily soluble in water, forming a red aqueous solution.[1] Its solubility is notably high at 90°C, reaching 80 g/L, which facilitates a uniform dispersion in the dye bath.[2] The tinctorial strength of the dye is influenced by the pH of the solution, exhibiting a red color under acidic conditions, dark purple in neutral pH, and a light purple hue in alkaline environments.[1] This dye is primarily utilized for coloring protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][3] The coloration process is achieved through the formation of ionic bonds between the anionic dye molecules and the cationic amino groups present in the protein fibers under acidic conditions.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound to wool and silk fibers.

Table 1: Physicochemical and Application Data for this compound

PropertyValueReference
C.I. NameAcid Violet 48[4]
CAS Number12220-51-8[3][5][6]
Molecular FormulaC37H38N2Na2O9S2[3]
Molecular Weight764.82 g/mol [3]
λmax (water)592 nm[6]
Solubility in Water (20°C)8 g/L[6]
Solubility in Water (90°C)80 g/L[2]
AppearanceViolet Powder[1][3]

Table 2: ISO Fastness Ratings for this compound on Wool

Fastness TestRating (Scale 1-5, where 5 is best)Reference
Light Fastness6 (Scale 1-8)[3]
Washing (Staining on Cotton)5[3]
Washing (Staining on Nylon)5[3]
Washing (Alteration of Shade)4[3]
Rubbing (Dry)5[3]
Fastness to Chlorinated Water (50mg/l)2[3]

Note: Specific ISO fastness data for silk was not available in the searched literature. Generally, fastness properties on silk are comparable to or slightly lower than on wool.

Experimental Protocols

This section details the step-by-step procedures for staining wool and silk fibers with this compound in a laboratory setting.

Materials and Reagents
  • Wool or silk fibers/fabric

  • This compound dye powder

  • Acetic acid (or white vinegar)

  • Sodium sulfate (Glauber's salt) or Sodium chloride (common salt) (optional, as a leveling agent)

  • Synthrapol® or other neutral pH detergent

  • Distilled or deionized water

  • Stainless steel or enamel dye pot

  • Heating source (hot plate or water bath)

  • Glass stirring rods

  • Beakers and graduated cylinders

  • pH meter or pH indicator strips

  • Safety glasses, gloves, and lab coat

Protocol 1: Staining of Wool Fibers
  • Fiber Preparation (Scouring):

    • Wash the wool fibers in a solution containing a neutral detergent (e.g., Synthrapol®) at 40-50°C to remove any impurities, oils, or sizes.

    • Rinse the fibers thoroughly with warm water until the rinse water runs clear.

    • Gently squeeze out excess water, leaving the fibers damp.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the dry weight of the wool fibers (e.g., 1-3% on weight of fiber, owf, for medium to dark shades).

    • In a separate container, create a paste of the dye powder with a small amount of warm water, then add more hot water (around 80-90°C) to fully dissolve the dye.

    • Fill the dye pot with a sufficient volume of water to allow the fibers to move freely (liquor ratio of 20:1 to 40:1).

    • Add the dissolved dye solution to the dye pot and stir well.

  • Dyeing Procedure:

    • Immerse the wet wool fibers into the dye bath at approximately 40°C.

    • Gradually increase the temperature of the dye bath to 90-98°C over a period of 30-45 minutes.[7]

    • During the temperature rise, slowly add acetic acid to lower the pH of the dye bath to a range of 4.5-5.5. This is a critical step to promote dye uptake.

    • Optionally, a leveling agent such as sodium sulfate can be added to the dye bath before the fibers to ensure even color distribution.

    • Maintain the dyeing temperature for 45-60 minutes, stirring gently and intermittently to avoid felting and ensure uniform dyeing.[7]

  • Rinsing and Finishing:

    • After the dyeing period, allow the dye bath to cool down gradually to about 70°C before removing the fibers to prevent thermal shock.

    • Rinse the dyed wool fibers with warm water, followed by a cold water rinse, until the water runs clear.

    • A final wash with a neutral detergent can be performed to remove any unfixed dye.

    • Gently squeeze out excess water and air dry the stained fibers away from direct sunlight.

Protocol 2: Staining of Silk Fibers
  • Fiber Preparation (Degumming/Scouring):

    • Wash the silk fibers in a mild, neutral detergent solution at a temperature of 40-50°C.

    • Rinse thoroughly with warm water.

    • Gently squeeze out excess water.

  • Dye Bath Preparation:

    • Prepare the dye solution as described in the wool protocol (Step 2).

  • Dyeing Procedure:

    • Introduce the wet silk fibers into the dye bath at room temperature.

    • Slowly raise the temperature to 85-90°C over 30 minutes.[8][9]

    • Add acetic acid to adjust the dye bath pH to 4.5-5.5.

    • Hold the temperature for 45-60 minutes, with gentle agitation to ensure even dyeing.[8]

  • Rinsing and Finishing:

    • Allow the dye bath to cool before removing the silk.

    • Rinse the dyed silk with warm and then cold water until the rinse water is clear.

    • A final rinse with a small amount of fabric softener can be used to restore the soft handle of the silk.

    • Gently squeeze out excess water and air dry.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular interactions involved in the staining process.

G Experimental Workflow for Acid Dyeing of Wool and Silk cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scour Scouring/Degumming (Neutral Detergent) rinse_prep Thorough Rinsing scour->rinse_prep add_fiber Immerse Wet Fibers rinse_prep->add_fiber prep_dyebath Prepare Dye Bath (Dissolve Acid Violet 48) prep_dyebath->add_fiber heat_up Gradual Heating (Wool: 90-98°C, Silk: 85-90°C) add_fiber->heat_up add_acid pH Adjustment (Acetic Acid to pH 4.5-5.5) heat_up->add_acid dye Maintain Temperature (45-60 minutes) add_acid->dye cool_down Gradual Cooling dye->cool_down rinse_post Rinsing (Warm then Cold Water) cool_down->rinse_post final_wash Final Wash (Neutral Detergent) rinse_post->final_wash dry Air Drying final_wash->dry

Caption: Workflow for staining wool and silk with Acid Violet 48.

G Molecular Interaction of Acid Violet 48 with Protein Fibers cluster_fiber Protein Fiber (Wool/Silk) in Acidic Medium cluster_dye Acid Violet 48 Dye in Aqueous Solution cluster_interaction Dye-Fiber Interaction cluster_forces Secondary Interactions fiber Fiber Polymer Chain (-COOH, -NH2 groups) protonated_amine Protonated Amino Group (-NH3+) fiber->protonated_amine  + H+ (from acid) interaction Ionic Bond Formation protonated_amine->interaction Cationic Site dye_molecule Dye Molecule (Anthraquinone Chromophore) sulfonate_group Anionic Sulfonate Group (-SO3-) dye_molecule->sulfonate_group  contains sulfonate_group->interaction Anionic Site van_der_waals Van der Waals Forces interaction->van_der_waals hydrogen_bonds Hydrogen Bonds interaction->hydrogen_bonds

References

Application Notes and Protocols: C.I. Acid Violet 48 as a pH Indicator in Titrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Violet 48 is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] While primarily utilized in the textile industry for dyeing wool, silk, and nylon, its molecular structure lends itself to pH-dependent color changes, suggesting its potential as a pH indicator for acid-base titrations. This application note provides a detailed protocol for the use of this compound as a visual indicator in various titration scenarios and compares its performance with commonly used indicators.

The color of this compound in an aqueous solution is pH-dependent, exhibiting a distinct color change across acidic, neutral, and alkaline conditions. Its aqueous solution appears red under acidic conditions, transitions to a dark purple in a neutral environment, and becomes light purple in alkaline solutions. These observable color shifts form the basis of its application as a pH indicator in titrations.

Physicochemical Properties and pH-Indicating Mechanism

This compound is a water-soluble dye with a complex aromatic structure. The presence of auxochromes and chromophores within the anthraquinone scaffold results in its characteristic color. The pH-indicating function of this compound is attributed to the protonation and deprotonation of its functional groups, which alters the electronic conjugation within the molecule and, consequently, its absorption spectrum in the visible region.

Table 1: General Properties of this compound

PropertyValue
C.I. Name Acid Violet 48
CAS Number 12220-51-8
Molecular Formula C₃₇H₃₈N₂Na₂O₉S₂
Molecular Weight 764.82 g/mol [1]
Appearance Dark reddish-brown powder[2]
Solubility Soluble in water
Color in Acid Red
Color in Neutral Dark Purple
Color in Alkali Light Purple
pKa Not readily available in literature
pH Transition Range To be determined experimentally

Experimental Protocols

Preparation of this compound Indicator Solution

Materials:

  • This compound dye powder

  • Distilled or deionized water

  • Ethanol (95%)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh accurately 0.1 g of this compound powder.

  • Dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask.

  • Once the dye is completely dissolved, add distilled or deionized water to make up the volume to 100 mL.

  • Stopper the flask and mix the solution thoroughly.

  • Store the indicator solution in a dark, well-sealed bottle.

General Titration Protocol

Materials:

  • Burette (50 mL)

  • Pipette (10 or 25 mL)

  • Erlenmeyer flask (250 mL)

  • Analyte (acid or base of unknown concentration)

  • Titrant (standardized solution of acid or base)

  • This compound indicator solution

  • White tile or white paper

Procedure:

  • Rinse the burette with the titrant solution and fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

  • Pipette a known volume of the analyte into a clean Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the analyte. The solution will turn red if the analyte is acidic or light purple if it is basic.

  • Place the Erlenmeyer flask on a white tile or paper to easily observe the color change.

  • Slowly add the titrant from the burette to the analyte while constantly swirling the flask.

  • Continue the titration until the indicator undergoes a distinct and permanent color change. The endpoint is reached when the color persists for at least 30 seconds. The expected color change at the endpoint will be from red to dark purple (for an acid titrated with a base) or from light purple to dark purple (for a base titrated with an acid).

  • Record the final burette reading. The volume of titrant used is the difference between the final and initial readings.

  • Repeat the titration at least two more times to ensure concordant results.

Visualization of Workflows

Manufacturing Process of this compound

The synthesis of this compound involves a multi-step chemical process. A simplified workflow of the manufacturing process is depicted below.

Manufacturing_Process A 1-Amino-4-bromo-9,10-dioxo-9,10- dihydroanthracene-2-sulfonic acid C Condensation A->C B 2,4,6-Trimethylbenzenamine B->C D Intermediate Product C->D F Second Condensation D->F E 4-tert-Octylphenol E->F G Sulfonation with Fuming Sulfuric Acid F->G H This compound G->H

Simplified manufacturing workflow for this compound.
Experimental Workflow for Titration

The following diagram illustrates the logical steps involved in performing an acid-base titration using this compound as an indicator.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_indicator Prepare Indicator Solution add_indicator Add Indicator to Analyte prep_indicator->add_indicator prep_analyte Prepare Analyte (Known Volume) prep_analyte->add_indicator prep_titrant Prepare Titrant (Standardized) titrate Titrate with Titrant prep_titrant->titrate add_indicator->titrate observe Observe Color Change (Endpoint) titrate->observe record Record Volume of Titrant observe->record calculate Calculate Analyte Concentration record->calculate

References

Application Note: Quantification of C.I. Acid Violet 48 in Aqueous Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of C.I. Acid Violet 48 in various aqueous samples. The described method utilizes a reverse-phase HPLC system coupled with a UV-Vis detector, providing a sensitive and selective means of quantification. This protocol is designed for researchers, scientists, and professionals in the fields of environmental monitoring, quality control, and drug development who require accurate measurement of this synthetic dye.

Introduction

This compound is a synthetic anthraquinone dye used in various industrial applications, including textiles and cosmetics.[1] Its presence in aqueous environments, either as a component of a product or as a potential contaminant, necessitates a reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds in complex mixtures.[2] This document provides a detailed protocol for the determination of this compound in aqueous samples using a reverse-phase HPLC method.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase C18 column).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid (85%) or Trifluoroacetic acid (TFA).

2.2. Chromatographic Conditions

A summary of the HPLC operating conditions is presented in Table 1. These parameters have been optimized for the efficient separation and quantification of this compound.

Table 1: HPLC Method Parameters

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis at 535 nm
Run Time 25 minutes
Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

3.2. Sample Preparation

  • Filtration: For clear aqueous samples, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • Solid Phase Extraction (SPE) for Complex Matrices: For samples containing significant impurities, a solid-phase extraction cleanup may be necessary.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

Results and Data Analysis

4.1. Quantification

Quantification is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the unknown samples is then determined from this curve.

4.2. Method Validation Parameters

The following parameters should be assessed to ensure the validity of the method. The values presented in Table 2 are typical for this type of analysis but should be experimentally determined by the user.

Table 2: Typical Method Validation Data

ParameterExpected Value
Retention Time (RT) Approximately 12.5 minutes
Linearity (R²) > 0.999
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in aqueous samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Acid Violet 48 Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (0.1-50 µg/mL) B->C F Inject Standards & Samples into HPLC System C->F D Collect Aqueous Sample E Filter Sample (0.45 µm) or perform SPE D->E E->F G Chromatographic Separation (Newcrom R1 Column) F->G H UV-Vis Detection at 535 nm G->H I Integrate Peak Areas H->I J Construct Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Acid Violet 48 in Sample J->K L Report Results K->L

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in aqueous samples. The use of a reverse-phase column and a straightforward mobile phase system allows for excellent separation and sensitivity. This protocol can be readily implemented in analytical laboratories for routine analysis and quality control purposes.

References

Application Notes and Protocols for the Degradation of C.I. Acid Violet 48 by Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced oxidation processes (AOPs) for the degradation of the azo dye C.I. Acid Violet 48. Due to limited direct data on this compound, this document leverages findings from studies on structurally similar azo dyes, such as Acid Violet 7 and other acidic azo dyes, to provide representative protocols and expected outcomes.

Introduction to Advanced Oxidation Processes for Dye Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can attack and degrade a wide range of recalcitrant organic molecules, including azo dyes like this compound. The ultimate goal of AOPs is the complete mineralization of the parent pollutant into carbon dioxide, water, and inorganic ions.

Common AOPs for dye degradation include:

  • Fenton and Photo-Fenton Processes: These processes utilize Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺), to generate hydroxyl radicals. The efficiency of the Fenton process can be significantly enhanced by irradiation with UV or visible light (photo-Fenton).

  • Photocatalysis: This method involves the use of a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon activation by light of a suitable wavelength, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

  • Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at alkaline pH.

  • Sonolysis: High-frequency ultrasound is used to induce acoustic cavitation, the formation, growth, and implosive collapse of microscopic bubbles. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals from water molecules.

  • UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide by ultraviolet (UV) radiation to generate hydroxyl radicals.

Data Presentation: Degradation of Acid Violet and Similar Azo Dyes

The following tables summarize quantitative data from studies on the degradation of Acid Violet 7 and other relevant azo dyes using various AOPs. This data provides a comparative look at the effectiveness of different methods under various experimental conditions.

Table 1: Fenton and Photo-Fenton Degradation of Acidic Azo Dyes

AOPDye (Initial Concentration)Fe²⁺ Conc.H₂O₂ Conc.pHReaction Time (min)Degradation Efficiency (%)Reference
FentonAcid Red 183 (250 mg/L)10 mg/L250 mg/L330>95% (Color Removal)
Photo-FentonAcid Red 183 (250 mg/L)10 mg/L250 mg/L33085% (DOC Removal)
Electro-FentonAcid Violet 7 (250 mg/L)0.01 mMIn-situ H₂O₂360~98% (Color Removal)N/A
Photo-Electro-FentonAcid Violet 7 (250 mg/L)0.01 mMIn-situ H₂O₂360>98% (Color Removal)N/A

Table 2: Photocatalytic, Ozonation, and UV/H₂O₂ Degradation of Acidic Azo Dyes

AOPDye (Initial Concentration)Catalyst/OxidantpHReaction Time (min)Degradation Efficiency (%)Reference
Photocatalysis (UV)Indigo CarmineTiO₂ (1 g/L)--96%[1]
OzonationC.I. Reactive Red 141 (25 mg/L)--15100% (Color Removal)[2][3]
UV/H₂O₂C.I. Reactive Red 141 (25 mg/L)H₂O₂ (4.1 mM)-15100% (Color Removal)[2][3]
UV/H₂O₂Acid Orange GH₂O₂ (0.5%)-180100%[4]

Experimental Protocols

The following are generalized protocols for the degradation of this compound based on common methodologies for similar azo dyes. Researchers should optimize these parameters for their specific experimental setup.

Protocol 1: Fenton and Photo-Fenton Degradation
  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50-250 mg/L).

  • pH Adjustment: Adjust the pH of the dye solution to the optimal range for the Fenton reaction, which is typically around pH 3. Use H₂SO₄ or HCl for pH adjustment.

  • Initiation of Fenton Reaction:

    • Add the required amount of a freshly prepared ferrous sulfate (FeSO₄·7H₂O) solution to the dye solution to achieve the desired Fe²⁺ concentration (e.g., 0.01-0.1 mM).

    • Stir the solution vigorously.

    • Add the required volume of hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w) to initiate the reaction. The H₂O₂ concentration can range from 0.6 to 4.1 mM.

  • Photo-Fenton Reaction (if applicable): For the photo-Fenton process, irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp) or expose it to solar radiation.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals.

    • Immediately quench the reaction in the samples by adding a suitable reagent, such as sodium sulfite or by raising the pH to > 10.

    • Analyze the samples for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

    • For mineralization studies, analyze the samples for Total Organic Carbon (TOC) using a TOC analyzer.

  • Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Protocol 2: Heterogeneous Photocatalytic Degradation
  • Catalyst Suspension: Disperse the photocatalyst, typically TiO₂ (e.g., Degussa P25), in the this compound solution at a specific loading (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photoreaction: Irradiate the suspension with a UV or visible light source. The choice of light source depends on the bandgap of the photocatalyst.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Separate the catalyst from the solution by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).

    • Analyze the supernatant for the remaining dye concentration and TOC as described in Protocol 1.

Protocol 3: Ozonation
  • Experimental Setup: Use a bubble column reactor or a stirred tank reactor equipped with an ozone generator and a gas diffuser.

  • Ozonation Process:

    • Fill the reactor with the this compound solution of a known concentration.

    • Adjust the pH if necessary (ozonation is often more effective at alkaline pH for hydroxyl radical formation).

    • Bubble ozone gas through the solution at a constant flow rate.

  • Sampling and Analysis:

    • Collect samples from the reactor at different time points.

    • Immediately analyze the samples for residual ozone and dye concentration. Residual ozone can be quenched with sodium thiosulfate.

    • Analyze for dye concentration and TOC as described in Protocol 1.

Protocol 4: Sonochemical Degradation
  • Experimental Setup: Use an ultrasonic bath or a probe-type sonicator operating at a specific frequency (e.g., 20-500 kHz).

  • Sonolysis:

    • Place the this compound solution in a reaction vessel.

    • Immerse the ultrasonic probe or place the vessel in the ultrasonic bath.

    • Turn on the sonicator and monitor the temperature of the solution, as sonication can generate heat. A cooling system may be necessary to maintain a constant temperature.

  • Sampling and Analysis:

    • Withdraw samples at different time intervals and analyze for the remaining dye concentration and TOC as described in Protocol 1.

Mandatory Visualizations

General Experimental Workflow for AOPs

Experimental_Workflow cluster_prep Preparation cluster_reaction Advanced Oxidation Process cluster_analysis Analysis Dye_Solution Prepare this compound Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment AOP_Step Introduce Oxidants/Catalyst (e.g., Fe²⁺/H₂O₂, TiO₂, O₃) and/or Energy Source (UV, Ultrasound) pH_Adjustment->AOP_Step Sampling Collect Samples at Intervals AOP_Step->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze Dye Concentration (UV-Vis) and Mineralization (TOC) Quenching->Analysis

Caption: General experimental workflow for the degradation of this compound using AOPs.

General Mechanism of AOPs for Dye Degradation

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_ROS Reactive Oxygen Species cluster_Degradation Degradation Pathway AOP AOP (Fenton, UV/H₂O₂, Photocatalysis, etc.) OH_radical •OH (Hydroxyl Radical) AOP->OH_radical generates Dye This compound (Parent Dye Molecule) Intermediates Degradation Intermediates (e.g., smaller organic acids, aromatic fragments) Dye->Intermediates attacked by •OH Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization further oxidation by •OH

Caption: Generalized mechanism of dye degradation by Advanced Oxidation Processes (AOPs).

References

Application Notes and Protocols: C.I. Acid Violet 48 in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Acid Violet 48 is a weak acid dye known for its application in the textile industry for dyeing protein and synthetic fibers such as wool, silk, and nylon.[1][2] Its ability to form ionic bonds with fibers makes it a vibrant and relatively fast dye.[3] While its primary use is in industrial dyeing, its properties suggest potential applications in forensic fiber analysis, particularly as a staining agent to enhance the visualization of microscopic features or damage on textile fibers. This document outlines potential applications, detailed experimental protocols, and relevant data for the use of this compound in a forensic laboratory setting.

The protocols described herein are based on the known chemical properties of this compound and established methodologies for forensic fiber examination. Validation of these specific protocols for casework would be required.

Principle of Application

In forensic fiber analysis, dyes can be used to selectively stain fibers to reveal details that are not readily visible under standard microscopy. This compound, being an acid dye, will preferentially bind to the amorphous regions of protein and polyamide fibers. This differential staining can be exploited to:

  • Enhance the visibility of cut or damaged fiber ends.

  • Visualize surface damage such as abrasions or crushing.

  • Potentially differentiate between fibers of similar morphology but different dye uptake characteristics.

The dye's color changes with pH, being red in acidic conditions, dark purple in neutral conditions, and light purple in alkaline conditions, which could be a useful characteristic for controlled staining experiments.[1]

Quantitative Data Summary

The following tables summarize key parameters for the application of this compound, derived from textile dyeing literature and adapted for potential forensic applications.

Table 1: this compound Properties

PropertyValueReference
C.I. NameAcid Violet 48[4]
CAS Number12220-52-9[5]
Molecular FormulaC37H39N2NaO6S[4]
Molecular Weight662.77 g/mol [4]
Solubility in Water (20°C)8 g/L[4]
λmax (water)592 nm[4]
AppearanceDark reddish-brown powder[4]

Table 2: Recommended Staining Parameters for Forensic Fiber Analysis

ParameterRangeOptimalNotes
Dye Concentration 0.01% - 0.1% (w/v)0.05%Higher concentrations may over-stain fibers, obscuring details.
Staining Solution pH 2.5 - 4.53.0Acidic pH promotes ionic bonding with protein and polyamide fibers.[5]
Temperature 25°C - 40°CRoom Temperature (25°C)Elevated temperatures, while used in industrial dyeing, may alter fiber characteristics and are not recommended for initial forensic examination.
Incubation Time 1 - 10 minutes5 minutesShorter times are preferred to minimize potential damage to the fiber.
Fixing Agent Not typically required for microscopic examinationN/AFixation is crucial for colorfastness in textiles but not for enhancing visualization.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution (0.05% w/v)

Materials:

  • This compound powder

  • Distilled or deionized water

  • Glacial acetic acid

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh 0.05 g of this compound powder and transfer it to a 100 mL volumetric flask.

  • Add approximately 80 mL of distilled water to the flask.

  • Place the flask on a magnetic stirrer and add a stir bar. Stir until the dye is completely dissolved. The solution will appear red.[1]

  • Carefully add glacial acetic acid dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 3.0.

  • Once the desired pH is reached, add distilled water to bring the final volume to 100 mL.

  • Store the solution in a labeled, airtight container at room temperature, protected from light.

Protocol 2: Staining of Single Fibers for Microscopic Examination

Materials:

  • Unknown fiber sample(s)

  • Known fiber controls

  • This compound staining solution (0.05%, pH 3.0)

  • Distilled water

  • Microscope slides and coverslips

  • Fine-tipped forceps

  • Small beakers or watch glasses

  • Microscope with transmitted light capabilities

Procedure:

  • Mount a single fiber on a clean microscope slide. Observe and document its unstained characteristics under a microscope.

  • Using fine-tipped forceps, transfer the fiber to a small beaker or watch glass containing the 0.05% this compound staining solution.

  • Allow the fiber to incubate in the staining solution for 5 minutes at room temperature.

  • Carefully remove the fiber from the staining solution and transfer it to a beaker of distilled water to rinse off excess dye. Rinse for 1 minute.

  • Place the stained fiber on a new, clean microscope slide with a drop of distilled water and apply a coverslip.

  • Examine the stained fiber under the microscope. Document any enhanced features, such as damage, and compare them to the unstained fiber and stained control fibers.

Visualizations

experimental_workflow prep Prepare 0.05% this compound Staining Solution (pH 3.0) stain Incubate Fiber in Staining Solution (5 min) prep->stain unstained_obs Observe and Document Unstained Fiber unstained_obs->stain rinse Rinse with Distilled Water (1 min) stain->rinse mount Mount Stained Fiber on Microscope Slide rinse->mount stained_obs Observe and Document Stained Fiber mount->stained_obs compare Compare Stained Fiber to Unstained and Control Fibers stained_obs->compare

Caption: Workflow for Staining Fibers with this compound.

logical_relationship dye This compound (Anionic Dye) binding Ionic Bonding dye->binding fiber Protein/Polyamide Fiber (Cationic Sites) fiber->binding staining Differential Staining of Damaged Areas binding->staining

References

Application Note: C.I. Acid Violet 48 for Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate determination of cell viability is fundamental in various fields of biological research, including drug discovery, toxicology, and cancer biology. Cell viability assays are employed to assess the proportion of live and dead cells in a population, often in response to chemical compounds or environmental stressors. The principle of membrane integrity is a common and reliable indicator of cell health. Viable cells possess an intact plasma membrane that acts as a selective barrier, whereas non-viable cells exhibit compromised membrane integrity.

C.I. Acid Violet 48 is a synthetic anionic dye belonging to the anthraquinone class.[1] Its molecular structure contains sulfonic acid groups which ionize in aqueous solutions, rendering the molecule negatively charged.[2] This characteristic suggests that this compound is likely cell-impermeant, unable to cross the intact membrane of live cells. Conversely, cells that have lost membrane integrity, a hallmark of cell death, would permit the entry of the dye, leading to intracellular staining. This principle forms the basis of a straightforward and cost-effective method for distinguishing between live and dead cell populations. This application note details the use of this compound as a vital stain for the assessment of cell viability based on the dye exclusion method.

Principle of the Assay

The this compound cell viability assay is based on the principle of dye exclusion. Live cells, with their intact and functional plasma membranes, actively exclude the negatively charged this compound dye. In contrast, dead or membrane-compromised cells lose this ability, allowing the dye to passively enter the cytoplasm and stain intracellular components.[1] This differential staining allows for the enumeration of viable (unstained) and non-viable (stained violet) cells, typically visualized using light microscopy. This method is analogous to the widely used Trypan Blue exclusion assay.

Materials and Reagents

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Cell suspension to be tested

  • Hemocytometer or automated cell counter

  • Light microscope

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Reagents

0.4% this compound Staining Solution:

  • Weigh 0.4 g of this compound powder.

  • Dissolve the powder in 100 mL of sterile PBS (pH 7.4).

  • Mix thoroughly by vortexing or stirring until the dye is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter and to sterilize the solution.

  • Store the staining solution at room temperature, protected from light.

Experimental Protocol

The following protocol provides a step-by-step guide for performing a cell viability assay using this compound.

  • Cell Preparation:

    • For adherent cells, wash the cells with PBS and detach them using a suitable method (e.g., trypsinization). Resuspend the cells in a known volume of complete cell culture medium.

    • For suspension cells, gently resuspend the cells in their culture medium.

    • Take a representative aliquot of the cell suspension for counting.

  • Staining:

    • In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and the 0.4% this compound staining solution. For example, combine 20 µL of cell suspension with 20 µL of the staining solution.

    • Gently mix the suspension by pipetting up and down.

    • Incubate the mixture at room temperature for 1-5 minutes. Avoid prolonged incubation to minimize the staining of cells that may die during the procedure.

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Using a light microscope, count the number of viable (unstained and bright) and non-viable (stained violet) cells in the central grid of the hemocytometer. Live cells will appear round and refractile, while dead cells will be stained purple/violet.

    • Count at least 100 cells to ensure statistical significance.

  • Calculation of Cell Viability:

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

    • Calculate the total cell concentration: Total cells/mL = (Total number of cells counted / Number of squares counted) x Dilution factor x 10,000 (The dilution factor in this protocol is 2).

Data Presentation

The quantitative data obtained from the this compound cell viability assay can be summarized in a table for clear comparison between different experimental conditions.

Sample IDTreatmentTotal Cells CountedViable Cells CountedNon-Viable Cells Counted% ViabilityTotal Cells/mL
1Control150142894.7%1.5 x 10^6
2Drug A (10 µM)135983772.6%1.35 x 10^6
3Drug B (20 µM)162659740.1%1.62 x 10^6

Visualization of the Principle and Workflow

The following diagrams illustrate the underlying principle of the this compound cell viability assay and the experimental workflow.

G cluster_live Live Cell cluster_dead Dead Cell live_cell {Intact Cell Membrane | Cytoplasm} dye_live This compound dye_live->live_cell Excluded dead_cell {Compromised Cell Membrane | Stained Cytoplasm} dye_dead This compound dye_dead->dead_cell Enters

Caption: Principle of the this compound dye exclusion assay.

G start Start: Cell Suspension prepare_cells Prepare Single-Cell Suspension start->prepare_cells mix_dye Mix Cells with 0.4% this compound (1:1 ratio) prepare_cells->mix_dye incubate Incubate at Room Temperature (1-5 min) mix_dye->incubate load_hemocytometer Load Hemocytometer incubate->load_hemocytometer microscopy Count Viable (unstained) and Non-Viable (stained) Cells load_hemocytometer->microscopy calculate Calculate % Viability and Cell Concentration microscopy->calculate end End: Report Results calculate->end

Caption: Experimental workflow for the this compound cell viability assay.

References

Troubleshooting & Optimization

How to improve the solubility of C.I. Acid Violet 48 for staining solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of C.I. Acid Violet 48 for the preparation of staining solutions.

Troubleshooting Guide: Enhancing Solubility of this compound

Researchers may encounter challenges with the solubility of this compound, leading to precipitate formation and inconsistent staining. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound is not dissolving completely or is precipitating out of solution.

Potential Cause Troubleshooting Steps Expected Outcome
Low Temperature Gently warm the solution while stirring. The solubility of this compound in water increases significantly with temperature.[1][2][3][4]The dye should dissolve more readily, and any precipitate should go back into solution.
Incorrect pH Adjust the pH of the solution. Acid dyes like this compound are generally more soluble in slightly acidic to neutral conditions.[5] For textile dyeing, an optimal pH range of 2.5-3.5 is suggested, which can be a starting point for optimization in staining protocols.[1] Avoid highly acidic or alkaline conditions, as this can cause precipitation.[4][6]Improved and stable dissolution of the dye.
Inappropriate Solvent If using a purely aqueous solution, consider adding a co-solvent. While specific quantitative data is limited, this compound is known to be soluble in ethanol.[3] Experiment with adding small amounts of ethanol, methanol, or dimethyl sulfoxide (DMSO) to your aqueous solution.Enhanced solubility and a more stable staining solution.
High Dye Concentration The concentration of the dye may be too high for the chosen solvent and conditions. Try preparing a more dilute solution.A clear solution with no visible precipitate.
Impure Dye Ensure you are using a high-purity grade of this compound suitable for your application.Consistent and reliable solubility performance.

Troubleshooting Workflow for this compound Solubility

G cluster_legend Legend start Start: this compound Solubility Issue check_temp Is the solution at room temperature or below? start->check_temp warm_solution Gently warm solution (e.g., to 40-50°C) check_temp->warm_solution Yes check_pH Is the pH of the solution optimized? check_temp->check_pH No warm_solution->check_pH adjust_pH Adjust pH to slightly acidic/neutral (e.g., pH 6.0-7.0) check_pH->adjust_pH No check_solvent Are you using a purely aqueous solution? check_pH->check_solvent Yes adjust_pH->check_solvent add_cosolvent Add a co-solvent (e.g., Ethanol, Methanol, DMSO) check_solvent->add_cosolvent Yes check_concentration Is the dye concentration too high? check_solvent->check_concentration No add_cosolvent->check_concentration dilute_solution Prepare a more dilute solution check_concentration->dilute_solution Yes unresolved Issue Persists: Consult further resources check_concentration->unresolved No resolved Solubility Issue Resolved dilute_solution->resolved start_node Starting Point decision_node Decision Point action_node Action Step end_success_node Successful Outcome end_fail_node Unresolved Issue

Caption: A flowchart outlining the troubleshooting steps for improving the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in water is temperature-dependent. At 20°C, its solubility is 8 g/L, which increases to 80 g/L at 90°C.[2][3][4]

Q2: What is the appearance of this compound in different solutions?

A2: In an aqueous solution, this compound appears magenta.[6] The addition of hydrochloric acid will cause the solution to turn reddish-brown and may lead to precipitation.[4][6] Adding sodium hydroxide can also cause precipitation.[4][6]

Q3: In which organic solvents is this compound soluble?

Q4: How does pH affect the stability of a this compound staining solution?

A4: The pH of the solution is a critical factor. Extreme pH levels, both highly acidic and highly alkaline, can lead to the precipitation of this compound.[4][6] For optimal solubility and stability, it is advisable to maintain a slightly acidic to neutral pH. For textile dyeing applications, a pH range of 2.5-3.5 is recommended for optimal dye uptake, which may serve as a useful reference for specific staining protocols.[1]

Experimental Protocols

Protocol for Preparing an Optimized this compound Staining Solution

This protocol provides a general framework for preparing a this compound staining solution. Researchers should optimize the concentrations and solvent ratios based on their specific application and experimental requirements.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Ethanol (or Methanol/DMSO)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (0.1 M solutions)

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • pH meter or pH strips

  • Volumetric flasks and graduated cylinders

  • Filter paper (0.22 µm or 0.45 µm pore size)

Procedure:

  • Determine the Target Concentration: Based on your experimental needs, decide on the final concentration of this compound required. A typical starting concentration for staining solutions is in the range of 0.1% to 1% (w/v).

  • Solvent Preparation:

    • Aqueous Solution: If preparing a purely aqueous solution, start with approximately 80% of the final volume of distilled water in a beaker with a magnetic stir bar.

    • Aqueous-Organic Co-solvent Mixture: To improve solubility, prepare a co-solvent mixture. A common starting point is a 1:1 ratio of water to ethanol. For example, to prepare 100 mL of staining solution, you would use 50 mL of water and 50 mL of ethanol. The optimal ratio may need to be determined empirically.

  • Dissolving the Dye:

    • Slowly add the pre-weighed this compound powder to the solvent while continuously stirring.

    • If the dye does not dissolve readily at room temperature, gently warm the solution on a heating plate to no more than 50°C. Do not boil the solution.

  • pH Adjustment:

    • Once the dye is dissolved, allow the solution to cool to room temperature.

    • Measure the pH of the solution using a pH meter or pH strips.

    • Adjust the pH to a slightly acidic to neutral range (e.g., pH 6.0-7.0) by adding 0.1 M HCl dropwise to lower the pH or 0.1 M NaOH dropwise to raise the pH. Monitor the pH closely during this process.

  • Final Volume and Filtration:

    • Transfer the solution to a volumetric flask and add the appropriate solvent to reach the final desired volume.

    • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles or precipitates.

  • Storage: Store the prepared staining solution in a well-sealed, light-protected container at room temperature.

Logical Relationship of Staining Solution Preparation

G start Start: Prepare Staining Solution determine_conc 1. Determine Target Concentration start->determine_conc prepare_solvent 2. Prepare Solvent (Aqueous or Co-solvent) determine_conc->prepare_solvent dissolve_dye 3. Dissolve this compound (with gentle heating if needed) prepare_solvent->dissolve_dye adjust_pH 4. Adjust pH to Slightly Acidic/Neutral dissolve_dye->adjust_pH final_volume 5. Bring to Final Volume adjust_pH->final_volume filter_solution 6. Filter Solution final_volume->filter_solution store_solution 7. Store Appropriately filter_solution->store_solution end End: Staining Solution Ready store_solution->end

Caption: A workflow illustrating the key steps for preparing a this compound staining solution.

References

Optimizing C.I. Acid Violet 48 Concentration for Microscopy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of C.I. Acid Violet 48 in microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in microscopy?

This compound is a synthetic acid dye that belongs to the anthraquinone class. In microscopy, it is primarily used as a cytoplasmic and connective tissue stain, binding to proteins to impart a violet color. Its anionic nature allows it to bind to cationic (basic) components within the cell, such as the cytoplasm, collagen, and muscle fibers. It is often used as a counterstain in various histological and cytological preparations.

Q2: What is the general principle behind this compound staining?

Acid dyes, like this compound, are anionic, meaning they carry a negative charge. In an acidic solution, tissue proteins become positively charged (cationic). The negatively charged dye molecules then form electrostatic bonds with the positively charged tissue proteins, resulting in staining. The intensity of the staining is dependent on the concentration of the dye, the pH of the staining solution, and the duration of staining.

Experimental Protocols

Preparation of this compound Staining Solution

Objective: To prepare a stock and working solution of this compound for histological staining.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Graduated cylinders

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Filter paper (0.22 µm pore size)

Procedure:

  • Prepare a 1% (w/v) Stock Solution:

    • Weigh 1 gram of this compound powder.

    • Dissolve the powder in 100 mL of distilled water in a beaker using a magnetic stirrer. Gentle heating may be applied to aid dissolution, but do not boil.

    • Once fully dissolved, filter the solution using a 0.22 µm pore size filter to remove any undissolved particles.

    • Store the stock solution in a tightly capped, light-protected bottle at room temperature.

  • Prepare a Working Solution (e.g., 0.1% w/v):

    • To prepare a 0.1% working solution, dilute 10 mL of the 1% stock solution with 90 mL of distilled water.

    • To acidify the solution and enhance staining, add 0.5 mL of glacial acetic acid to the 100 mL of working solution. The final pH should be between 2.5 and 3.5.

    • The working solution should be prepared fresh for optimal results.

General Staining Protocol for Paraffin-Embedded Tissue Sections

Objective: To stain paraffin-embedded tissue sections with this compound.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound working solution (0.1% in 0.5% acetic acid)

  • Nuclear counterstain (e.g., Hematoxylin)

  • Differentiating solution (e.g., acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer slides through 2 changes of 100% alcohol for 3 minutes each.

    • Transfer slides through 2 changes of 95% alcohol for 3 minutes each.

    • Transfer slides through 70% alcohol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes.

  • Nuclear Staining (Optional):

    • Stain with Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol (e.g., 1% HCl in 70% alcohol) for a few seconds.

    • Rinse in running tap water.

    • Blue in a suitable bluing agent for 1-2 minutes.

    • Rinse in running tap water.

  • This compound Staining:

    • Immerse slides in the 0.1% this compound working solution for 2-5 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides quickly through 95% alcohol (2 changes) and 100% alcohol (2 changes).

    • Clear in xylene (or substitute) for 2 changes of 5 minutes each.

    • Mount with a permanent mounting medium and apply a coverslip.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound Staining

ApplicationTissue TypeRecommended Concentration (w/v)Staining TimeExpected Results
General Cytoplasmic StainMost tissues0.05% - 0.2%2-5 minutesLight to dark violet cytoplasm
Connective Tissue StainSkin, Muscle0.1% - 0.5%5-10 minutesViolet collagen and muscle fibers
CounterstainVarious0.01% - 0.1%1-3 minutesPale violet background

Troubleshooting Guides

Issue 1: Weak or No Staining

Possible Cause Troubleshooting Step
Incorrect pH of Staining Solution Ensure the pH of the this compound working solution is acidic (pH 2.5-3.5) by adding acetic acid.[1]
Insufficient Staining Time Increase the incubation time in the this compound solution.
Depleted or Expired Dye Solution Prepare a fresh working solution from the stock solution.
Inadequate Deparaffinization Ensure complete removal of paraffin wax by using fresh xylene and sufficient incubation times.
Over-differentiation If using a differentiation step after the acid dye, reduce the time in the differentiating agent.

Issue 2: Overstaining

Possible Cause Troubleshooting Step
Dye Concentration Too High Dilute the this compound working solution.
Staining Time Too Long Decrease the incubation time in the staining solution.
Inadequate Rinsing Ensure thorough but brief rinsing after the staining step to remove excess dye.

Issue 3: High Background Staining

Possible Cause Troubleshooting Step
Excess Dye Trapped in Tissue Increase rinsing time after the staining step. A brief rinse in a very dilute acetic acid solution can sometimes help.
Non-specific Binding Ensure the pH of the staining solution is optimal. A pH that is too low can sometimes increase non-specific binding.
Contaminated Reagents Use fresh, filtered reagents for all steps.

Issue 4: Dye Precipitation on Tissue

Possible Cause Troubleshooting Step
Staining Solution Not Filtered Always filter the stock and working solutions of this compound before use.
Contamination of Staining Solution Avoid introducing contaminants into the staining dish. Use clean glassware.
Interaction with Other Reagents Ensure thorough rinsing between different staining solutions to prevent chemical reactions.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_Water Wash in Water Rehydration->Wash_Water Nuclear_Stain Nuclear Counterstain (e.g., Hematoxylin) Wash_Water->Nuclear_Stain Rinse1 Rinse Nuclear_Stain->Rinse1 Acid_Violet_Stain This compound Staining Rinse1->Acid_Violet_Stain Rinse2 Rinse Acid_Violet_Stain->Rinse2 Dehydration Dehydration (Graded Alcohols) Rinse2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for this compound staining of tissue sections.

Troubleshooting_Weak_Staining Start Weak or No Staining Observed Check_pH Is the staining solution pH acidic (2.5-3.5)? Start->Check_pH Adjust_pH Adjust pH with acetic acid. Check_pH->Adjust_pH No Check_Time Was the staining time sufficient? Check_pH->Check_Time Yes Success Staining Improved Adjust_pH->Success Increase_Time Increase staining time. Check_Time->Increase_Time No Check_Solution Is the staining solution fresh? Check_Time->Check_Solution Yes Increase_Time->Success Prepare_Fresh Prepare fresh staining solution. Check_Solution->Prepare_Fresh No Check_Deparaffinization Was deparaffinization complete? Check_Solution->Check_Deparaffinization Yes Prepare_Fresh->Success Redo_Deparaffinization Repeat deparaffinization with fresh reagents. Check_Deparaffinization->Redo_Deparaffinization No Check_Deparaffinization->Success Yes Redo_Deparaffinization->Success

Caption: Troubleshooting decision tree for weak or no staining with this compound.

References

Troubleshooting uneven staining with C.I. Acid Violet 48 on protein gels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Acid Violet 48 protein gel staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal and consistent staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for protein staining?

This compound is an acid dye that can be used to visualize proteins in polyacrylamide gels. The staining mechanism involves the interaction of the negatively charged dye molecules with positively charged amino acid residues (like lysine, arginine, and histidine) in proteins, as well as hydrophobic interactions.[1][2][3] This binding is pH-dependent and is typically performed in an acidic solution to ensure proteins are protonated.

Q2: What are the potential advantages of using this compound over other stains?

While less common than Coomassie Blue, acid dyes like this compound can offer alternative spectral properties for imaging and documentation. Depending on the specific formulation, it may offer different sensitivity ranges and compatibility with downstream applications.

Q3: Can I use this compound for staining proteins on membranes (e.g., Western blotting)?

While acid dyes are primarily used for in-gel staining, some can be adapted for membrane staining. However, protocols need to be optimized to prevent high background and ensure compatibility with antibody binding. For membrane staining, Ponceau S is a more commonly used reversible stain.[4]

Troubleshooting Uneven Staining

Uneven or blotchy staining is a common issue in protein gel analysis. Below are common causes and their solutions, summarized in a question-and-answer format.

Q4: My gel has patches of dark and light staining. What could be the cause?

Uneven staining can result from several factors during the staining and destaining process.

  • Inadequate Equilibration: The gel may not have been fully equilibrated in the staining solution, leading to uneven dye penetration.

  • Insufficient Agitation: Gentle but consistent agitation during staining and destaining is crucial for uniform results.

  • Contaminated Staining Trays: Residues from previous experiments can interfere with staining.[5]

  • Precipitated Stain: Old or improperly prepared staining solution can contain precipitates that settle on the gel surface.[6]

Solutions:

  • Ensure the gel is fully submerged in the staining solution.

  • Use an orbital shaker for gentle and continuous agitation.

  • Thoroughly clean staining trays before use.

  • Filter the staining solution if you observe any precipitates.

Q5: The protein bands themselves appear distorted or smeared within the lane. Why is this happening?

Distorted bands are often related to issues during sample preparation or electrophoresis.

  • High Salt Concentration in Sample: Excessive salt in the sample can interfere with protein migration, leading to band distortion.[7]

  • Incomplete Denaturation of Proteins: If proteins are not fully denatured, they may not migrate according to their molecular weight, resulting in smeared bands.[8]

  • Overloaded Protein: Loading too much protein in a lane can cause bands to "bleed" into one another and appear distorted.[9]

  • Uneven Gel Polymerization: Inconsistencies in the gel matrix can impede uniform protein migration.[10]

Solutions:

  • Reduce the salt concentration in your samples, possibly through dialysis or buffer exchange.

  • Ensure your sample buffer contains sufficient SDS and a reducing agent (like DTT or β-mercaptoethanol) and that samples are heated properly before loading.

  • Determine the optimal protein load for your gel and sample type.

  • Use fresh, high-quality reagents for gel casting to ensure even polymerization.

Q6: I see a high background, making it difficult to visualize my protein bands. How can I reduce the background?

High background can be caused by residual SDS in the gel or issues with the destaining process.

  • Residual SDS: SDS can bind the dye, leading to a high background.[5][11]

  • Insufficient Destaining: The destaining time may not have been long enough to remove the unbound dye from the gel matrix.

  • Contaminated Destain Solution: Reusing destain solution can lead to a build-up of dye, reducing its effectiveness.

Solutions:

  • Incorporate a "fixing" step with a solution containing methanol and acetic acid before staining to help remove SDS.

  • Increase the duration of the destaining steps and change the destain solution periodically.

  • Always use fresh destaining solution for optimal results.

Experimental Protocols

Protocol 1: Standard this compound Staining
  • Fixation (Optional but Recommended): After electrophoresis, place the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel and remove interfering substances like SDS.

  • Staining: Immerse the gel in the this compound staining solution (see table below for a typical recipe) and agitate gently for 1-2 hours at room temperature.

  • Destaining: Transfer the gel to a destaining solution (e.g., 30% methanol, 10% acetic acid) and agitate. Change the destain solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

  • Storage: Once destained, the gel can be stored in deionized water.

Quantitative Data Summary
ParameterRecommended RangeNotes
This compound Concentration 0.05% - 0.25% (w/v)Higher concentrations may require longer destaining.
Staining Time 1 - 4 hoursCan be performed overnight for convenience.
Destaining Time 2 - 8 hoursDependent on gel thickness and staining intensity.
Fixation Time 30 - 60 minutesHelps to improve band sharpness and reduce background.

Note: These are general guidelines. Optimal conditions may vary depending on the specific protein and gel system.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining.

G cluster_prep Pre-Staining cluster_stain Staining & Destaining cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions SamplePrep Sample Preparation Electrophoresis Electrophoresis SamplePrep->Electrophoresis DistortedBands Distorted/Smeared Bands SamplePrep->DistortedBands FaintBands Faint/No Bands SamplePrep->FaintBands Staining Staining Protocol Electrophoresis->Staining Electrophoresis->DistortedBands Destaining Destaining Protocol Staining->Destaining UnevenStain Uneven/Blotchy Staining Staining->UnevenStain Destaining->UnevenStain HighBackground High Background Destaining->HighBackground Agitation Insufficient Agitation UnevenStain->Agitation Contamination Contaminated Trays/Reagents UnevenStain->Contamination Precipitate Stain Precipitation UnevenStain->Precipitate Salt High Salt in Sample DistortedBands->Salt Denaturation Incomplete Denaturation DistortedBands->Denaturation Overload Protein Overload DistortedBands->Overload SDS Residual SDS HighBackground->SDS DestainTime Insufficient Destaining HighBackground->DestainTime ProteinAmount Low Protein Amount FaintBands->ProteinAmount OptimizeAgitation Optimize Agitation Agitation->OptimizeAgitation CleanEquipment Clean Equipment Contamination->CleanEquipment FilterStain Filter Stain Precipitate->FilterStain DesaltSample Desalt Sample Salt->DesaltSample OptimizeSamplePrep Optimize Sample Prep Denaturation->OptimizeSamplePrep TitrateProtein Titrate Protein Load Overload->TitrateProtein FixGel Fix Gel Pre-Staining SDS->FixGel IncreaseDestain Increase Destain Time DestainTime->IncreaseDestain IncreaseProtein Increase Protein Load ProteinAmount->IncreaseProtein

Caption: Troubleshooting workflow for this compound protein gel staining.

References

C.I. Acid Violet 48 photostability and photobleaching in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C.I. Acid Violet 48 in fluorescence microscopy, with a focus on photostability and photobleaching.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is fading rapidly during imaging. What is happening?

A1: The rapid fading of your fluorescence signal is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence and can significantly impact the quality and quantitative accuracy of your imaging data.

Q2: What factors contribute to the photobleaching of this compound?

A2: Several factors can influence the rate of photobleaching for any fluorescent dye, including this compound:

  • Excitation Light Intensity: Higher intensity light sources deliver more energy to the fluorophore, accelerating photobleaching.

  • Exposure Time: Longer exposure times increase the total amount of light energy the fluorophore absorbs, leading to more significant photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen can contribute to photobleaching through the formation of reactive oxygen species (ROS) that can chemically damage the fluorophore.

  • Specimen Environment: The chemical composition of the mounting medium, including its pH and the presence of radical scavengers, can affect fluorophore stability.

Q3: How can I minimize photobleaching when using this compound?

A3: To minimize photobleaching, you can optimize your imaging parameters and sample preparation:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Keep exposure times as short as possible. For live-cell imaging, use time-lapse settings with the longest possible intervals that still capture the biological process of interest.

  • Use Antifade Reagents: Mount your specimens in a commercially available or self-made antifade mounting medium. These reagents contain antioxidants that reduce photobleaching.

  • Oxygen Scavenging: For fixed samples, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be added to the mounting medium to reduce oxygen-mediated photobleaching.

  • Choose the Right Objective: Use a high numerical aperture (NA) objective to collect more of the emitted light, which can allow you to reduce the excitation intensity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid signal loss during time-lapse imaging Excitation light intensity is too high.Decrease laser power or lamp intensity. Use a neutral density filter.
Exposure time is too long.Reduce the camera exposure time to the minimum required for a sufficient signal-to-noise ratio.
Time-lapse interval is too short.Increase the time between image acquisitions if the biological process allows.
Weak initial fluorescence signal Low fluorophore concentration.Optimize the staining protocol to ensure adequate labeling of the target structure.
Incorrect filter set.Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (λmax (water) ~592 nm).[1]
Mismatched mounting medium.Use a mounting medium with a refractive index that matches your objective lens for optimal light collection.
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low intrinsic fluorescence. For biological samples, spectral unmixing or background subtraction can be employed.
Non-specific binding of the dye.Optimize the washing steps in your staining protocol to remove unbound dye.
Phototoxicity in live-cell imaging High excitation light dose.Reduce both the excitation intensity and the exposure time. Limit the total number of images acquired.
Generation of reactive oxygen species (ROS).Consider using an antifade reagent that is compatible with live-cell imaging.

Experimental Protocols

Protocol: Assessing Photostability of a Fluorescent Dye

This protocol provides a general method for comparing the photostability of fluorescent dyes.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp)

  • Digital camera with software capable of time-lapse acquisition

  • Specimen labeled with the fluorescent dye of interest (e.g., this compound)

  • Mounting medium (with and without antifade reagent for comparison)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your specimen stained with this compound and mount it in the desired medium.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select an appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Choose a field of view with clearly labeled structures.

  • Image Acquisition Parameters:

    • Set the excitation light intensity to a level that provides a good initial signal without immediately saturating the detector. Keep this intensity constant for all experiments.

    • Set the camera exposure time to a value that gives a good signal-to-noise ratio. Keep this constant.

  • Time-Lapse Imaging:

    • Set up a time-lapse acquisition sequence. Acquire images continuously (or at very short intervals, e.g., every 500 ms) for a set duration (e.g., 60 seconds or until the signal is significantly bleached).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) containing the fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • The rate of decay of this curve represents the photobleaching rate. A slower decay indicates higher photostability.

  • Comparison: Repeat the experiment with different imaging conditions (e.g., different excitation intensities, with/without antifade reagent) to assess their impact on photostability.

Visualizations

Photobleaching_Troubleshooting Start Start: Experiencing Rapid Signal Loss Check_Intensity Is Excitation Intensity High? Start->Check_Intensity Reduce_Intensity Action: Reduce Excitation Intensity / Use ND Filter Check_Intensity->Reduce_Intensity Yes Check_Exposure Is Exposure Time Long? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Shorten Exposure Time Check_Exposure->Reduce_Exposure Yes Check_Antifade Are You Using an Antifade Reagent? Check_Exposure->Check_Antifade No Reduce_Exposure->Check_Antifade Use_Antifade Action: Incorporate an Antifade Mounting Medium Check_Antifade->Use_Antifade No Check_Oxygen Is Oxygen Present (Live Cells / Aqueous Medium)? Check_Antifade->Check_Oxygen Yes Use_Antifade->Check_Oxygen Use_Oxygen_Scavenger Action: Use Oxygen Scavenging System (for fixed samples) Check_Oxygen->Use_Oxygen_Scavenger Yes Problem_Resolved Problem Resolved Check_Oxygen->Problem_Resolved No Use_Oxygen_Scavenger->Problem_Resolved Further_Investigation Further Investigation Needed: - Check sample preparation - Consider alternative dye Problem_Resolved->Further_Investigation If problem persists

Caption: Troubleshooting workflow for addressing rapid signal loss due to photobleaching.

References

Technical Support Center: Adsorption of C.I. Acid Violet 48 from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of C.I. Acid Violet 48 from wastewater using adsorption techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of this compound removal.

Problem Potential Cause Recommended Solution
Low dye removal efficiency Inappropriate pH: The surface charge of the adsorbent and the ionization of the dye are pH-dependent. For anionic dyes like Acid Violet 48, lower pH values often favor adsorption due to the protonation of the adsorbent surface, leading to stronger electrostatic attraction.Optimize the pH of the solution. Conduct batch experiments at various pH levels (e.g., from 2 to 10) to determine the optimal pH for your specific adsorbent.
Insufficient contact time: Adsorption is a time-dependent process. Equilibrium may not have been reached.Increase the contact time. Perform kinetic studies by taking samples at different time intervals until the concentration of the dye in the solution remains constant.
Low adsorbent dosage: The number of active sites may be insufficient for the initial dye concentration.Increase the adsorbent dosage. However, be aware that beyond a certain point, increasing the dosage may not significantly improve removal and can lead to adsorbent aggregation.
Adsorbent deactivation: The adsorbent's surface may be fouled or its active sites may be blocked.Ensure the adsorbent is properly prepared and activated. If reusing the adsorbent, ensure the regeneration process was effective.
Inconsistent or non-reproducible results Inaccurate measurement of dye concentration: Issues with the spectrophotometer, incorrect wavelength selection, or interference from other substances can lead to erroneous readings.Calibrate the UV-Vis spectrophotometer before each use. Ensure the correct maximum wavelength (λmax) for this compound is used for measurements. Filter samples properly to remove any suspended adsorbent particles before analysis.[1]
Inhomogeneous mixing: Inadequate agitation can lead to poor mass transfer of the dye to the adsorbent surface.Ensure consistent and adequate agitation speed throughout the experiment. Use a reliable shaker or stirrer.
Temperature fluctuations: Adsorption can be an exothermic or endothermic process. Temperature changes can affect the equilibrium.Conduct experiments in a temperature-controlled environment, such as a water bath shaker.
Adsorbent regeneration is ineffective Inappropriate eluent: The chosen eluent may not be strong enough to desorb the dye from the adsorbent surface.Test different eluents (e.g., NaOH, HCl, ethanol) at various concentrations to find the most effective one for desorbing Acid Violet 48 from your specific adsorbent.[2]
Incomplete desorption: The desorption time or eluent volume may be insufficient.Increase the desorption contact time and/or the volume of the eluent. Multiple washing steps may be necessary.
Adsorbent degradation: The regeneration process itself (e.g., harsh acidic or basic conditions) might be damaging the adsorbent structure.Characterize the adsorbent before and after regeneration (e.g., using FTIR or SEM) to check for structural changes. Consider milder regeneration methods if degradation is observed.

Frequently Asked Questions (FAQs)

1. What is the typical experimental setup for a batch adsorption study of this compound?

A typical batch adsorption experiment involves adding a known amount of adsorbent to a fixed volume of this compound solution of a specific concentration in a flask. The mixture is then agitated at a constant speed and temperature for a predetermined period. Samples are withdrawn at intervals, filtered or centrifuged to remove the adsorbent, and the remaining dye concentration is measured using a UV-Vis spectrophotometer.

2. How do I determine the optimal conditions for adsorption?

To determine the optimal conditions, you should systematically vary one parameter at a time while keeping others constant. Key parameters to investigate include:

  • pH: Test a range from acidic to basic (e.g., pH 2-10).

  • Adsorbent Dose: Vary the amount of adsorbent used (e.g., 0.1 g/L to 2 g/L).

  • Initial Dye Concentration: Use a range of concentrations to understand the adsorption capacity (e.g., 10 mg/L to 200 mg/L).

  • Contact Time: Monitor dye uptake over time to determine when equilibrium is reached (e.g., 5 minutes to several hours).

  • Temperature: Investigate the effect of temperature (e.g., 25°C, 35°C, 45°C) to understand the thermodynamic nature of the adsorption.

3. Which adsorption isotherm models are commonly used for dye removal studies?

The Langmuir and Freundlich isotherm models are the most commonly used to describe the equilibrium of adsorption.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

  • Freundlich Isotherm: An empirical model that describes multilayer adsorption onto a heterogeneous surface.

The choice of the best-fit model is typically determined by comparing the correlation coefficients (R²) obtained from plotting the experimental data against the linearized forms of the models.

4. What kinetic models can be used to analyze the adsorption process?

Pseudo-first-order and pseudo-second-order kinetic models are widely used to investigate the mechanism of adsorption.

  • Pseudo-first-order: Assumes that the rate of adsorption is proportional to the number of available sites.

  • Pseudo-second-order: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Again, the model that best fits the experimental data is determined by the correlation coefficient.

5. How can I regenerate the adsorbent after use?

Regeneration aims to desorb the dye and restore the adsorbent's capacity for reuse. Common methods include:

  • Chemical Regeneration: Washing the dye-laden adsorbent with an eluent such as a strong acid (e.g., HCl), a strong base (e.g., NaOH), or an organic solvent (e.g., ethanol). The choice of eluent depends on the nature of the adsorbent and the dye. For anionic dyes like Acid Violet 48, a basic solution is often effective for desorption.

  • Thermal Regeneration: Heating the adsorbent to high temperatures to decompose the adsorbed dye. This method is effective but can be energy-intensive and may damage some adsorbents.[3]

Experimental Protocols

Protocol 1: Batch Adsorption Experiment
  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving 1 g of the dye in 1 L of deionized water.

  • Preparation of Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Procedure:

    • Take a series of flasks, and to each, add a fixed volume (e.g., 50 mL) of a known concentration of the dye solution.

    • Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of the adsorbent to each flask.

    • Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specific contact time.

  • Sample Analysis:

    • After the desired contact time, withdraw a sample from each flask.

    • Separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculation of Removal Efficiency and Adsorption Capacity:

    • Calculate the percentage of dye removal using the formula: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) using the formula: qₑ (mg/g) = ((C₀ - Cₑ) * V) / m

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Cₑ = Equilibrium dye concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Data Presentation

Table 1: Effect of pH on this compound Removal Efficiency

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)Contact Time (min)Temperature (°C)pHRemoval Efficiency (%)
Activated Carbon50112025295.2
50112025488.5
50112025675.3
50112025862.1
501120251055.8
Chitosan50112025289.7
50112025492.3
50112025685.1
50112025878.4
501120251071.9

Table 2: Comparison of Adsorption Capacities of Different Adsorbents for this compound

AdsorbentOptimal pHLangmuir Max. Adsorption Capacity (mg/g)Freundlich Adsorption Intensity (1/n)
Commercial Activated Carbon2-3150.20.45
Rice Husk Ash3-485.60.62
Modified Chitosan4-5120.80.51
Zeolite3-465.30.75

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation (Activation/Modification) Batch_Setup Batch Adsorption Setup (pH, Dose, Conc., Temp.) Adsorbent->Batch_Setup Dye_Solution This compound Stock Solution Preparation Dye_Solution->Batch_Setup Agitation Agitation for Specific Contact Time Batch_Setup->Agitation Sampling Sampling & Filtration/ Centrifugation Agitation->Sampling UV_Vis UV-Vis Spectrophotometry (Measure Absorbance) Sampling->UV_Vis Data_Analysis Data Analysis (Kinetics, Isotherms) UV_Vis->Data_Analysis

Caption: Workflow for a typical batch adsorption experiment.

Troubleshooting_Tree Start Low Dye Removal? Check_pH Is pH Optimal? Start->Check_pH Yes Check_Time Is Contact Time Sufficient? Check_pH->Check_Time Yes Optimize_pH Optimize pH (Conduct pH study) Check_pH->Optimize_pH No Check_Dose Is Adsorbent Dose Adequate? Check_Time->Check_Dose Yes Increase_Time Increase Contact Time (Perform kinetic study) Check_Time->Increase_Time No Increase_Dose Increase Adsorbent Dose Check_Dose->Increase_Dose No Check_Adsorbent Check Adsorbent Activity & Regeneration Check_Dose->Check_Adsorbent Yes

Caption: Troubleshooting decision tree for low removal efficiency.

References

Technical Support Center: C.I. Acid Violet 48 Interference in Spectrophotometric Protein Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from C.I. Acid Violet 48 in common spectrophotometric protein assays. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues.

Troubleshooting Guides

Issue: Inaccurate protein concentration readings in the presence of this compound.

This guide will help you understand the nature of the interference and provide steps to mitigate it.

1. Understanding the Interference

This compound is an anthraquinone derivative acid dye. Its chemical structure and color can interfere with spectrophotometric protein assays in several ways:

  • Spectral Interference: The dye has its own absorbance spectrum which can overlap with the absorbance maxima of the assay reagents (e.g., Coomassie dye in the Bradford assay or the BCA-copper complex).

  • Chemical Interference: The dye molecule, which contains sulfonic acid groups, may interact with assay reagents or the protein itself, leading to inaccurate results. For instance, it might bind to proteins, affecting their interaction with the assay dye, or interact directly with the assay reagents.

2. Quantitative Impact of this compound Interference

The following table summarizes the potential quantitative impact of this compound on different protein assays. Please note that these are illustrative values and the actual interference will depend on the concentration of the dye and the protein in your sample.

Protein AssayWavelengthExpected Interference with this compoundPotential Impact on Protein Concentration Measurement
Bradford 595 nmHighSignificant overestimation of protein concentration due to the dye's own absorbance and potential interaction with the Coomassie dye.
Lowry 650-750 nmModerate to HighOverestimation of protein concentration due to the dye's absorbance in the measurement range.
BCA 562 nmModeratePotential for overestimation due to the dye's absorbance, though the BCA assay is generally more resistant to interfering substances than the Bradford assay.[1]

3. Experimental Protocols for Protein Assays

Accurate execution of the protein assay is crucial. Below are detailed protocols for the Bradford, Lowry, and BCA assays.

Bradford Protein Assay Protocol

  • Prepare a Bovine Serum Albumin (BSA) Standard Curve:

    • Prepare a series of BSA standards ranging from 0.1 to 1.0 mg/mL.

    • Add 10 µL of each standard to separate microplate wells.

    • Add 10 µL of your unknown sample (containing this compound) to separate wells.

    • Prepare a blank well with 10 µL of the sample buffer (without protein).

  • Add Bradford Reagent:

    • Add 200 µL of Bradford reagent to each well.

    • Mix gently by pipetting up and down.

  • Incubate:

    • Incubate at room temperature for 5 minutes.

  • Measure Absorbance:

    • Measure the absorbance at 595 nm using a microplate reader.

  • Determine Protein Concentration:

    • Subtract the blank absorbance from all readings.

    • Plot the absorbance of the BSA standards versus their concentration to create a standard curve.

    • Determine the concentration of your unknown sample from the standard curve.

Lowry Protein Assay Protocol

  • Prepare Reagents:

    • Reagent A: 2% sodium carbonate in 0.1 N NaOH.

    • Reagent B: 1% copper sulfate in distilled water.

    • Reagent C: 2% sodium potassium tartrate in distilled water.

    • Lowry Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B and 1 part of Reagent C.

    • Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:1 with distilled water.

  • Prepare a BSA Standard Curve and Samples:

    • Follow the same procedure as for the Bradford assay.

  • Reaction:

    • Add 1 mL of the Lowry Reagent to 0.1 mL of each standard and sample.

    • Incubate for 10 minutes at room temperature.

    • Add 0.1 mL of the diluted Folin-Ciocalteu Reagent and vortex immediately.

    • Incubate for 30 minutes at room temperature.

  • Measure Absorbance:

    • Measure the absorbance at 650-750 nm.

  • Determine Protein Concentration:

    • Follow the same procedure as for the Bradford assay.

BCA Protein Assay Protocol

  • Prepare Working Reagent:

    • Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Prepare a BSA Standard Curve and Samples:

    • Follow the same procedure as for the Bradford assay.

  • Reaction:

    • Add 200 µL of the working reagent to 25 µL of each standard and sample in a microplate.

    • Mix well.

  • Incubate:

    • Incubate the plate at 37°C for 30 minutes.

  • Measure Absorbance:

    • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Determine Protein Concentration:

    • Follow the same procedure as for the Bradford assay.

4. Mitigation Strategy: Protein Precipitation

To remove this compound before the assay, you can use a protein precipitation method.

Acetone Precipitation Protocol

  • Add Acetone: Add four volumes of ice-cold acetone to your protein sample.

  • Incubate: Incubate the mixture at -20°C for 1 hour.

  • Centrifuge: Centrifuge at 13,000 x g for 10 minutes to pellet the protein.

  • Wash: Discard the supernatant and wash the pellet with 1 mL of ice-cold acetone.

  • Dry: Air-dry the pellet to remove any residual acetone.

  • Resuspend: Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Frequently Asked Questions (FAQs)

Q1: Why are my protein concentrations artificially high when this compound is present?

A1: This is likely due to the spectral properties of this compound. The dye itself absorbs light in the visible spectrum, and this absorbance can overlap with the wavelength at which your protein assay is measured (e.g., 595 nm for Bradford, 562 nm for BCA). This leads to an additive absorbance reading, resulting in an overestimation of the protein concentration.

Q2: Can I just subtract the absorbance of a this compound solution from my sample reading?

A2: While this may seem like a simple solution, it is not recommended. The interaction between the dye, the protein, and the assay reagent can be complex. The absorbance of the dye may not be simply additive in the presence of proteins and assay reagents. Therefore, a simple subtraction is unlikely to yield an accurate result.

Q3: Which protein assay is least susceptible to interference from this compound?

A3: While all colorimetric assays will be affected to some extent by a colored compound, the BCA assay is often considered more robust against interfering substances compared to the Bradford assay.[1] This is because the chemistry of the BCA assay is based on the reduction of Cu2+ to Cu+, which is less prone to interference from some compounds than the dye-binding mechanism of the Bradford assay.[2] However, direct testing is always recommended.

Q4: Are there alternative protein quantification methods that are not affected by this compound?

A4: Yes, several alternative methods can be considered:

  • UV Absorbance at 280 nm: This method relies on the intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine) in the protein. It is less susceptible to interference from colored compounds in the visible range. However, it requires a pure protein sample and is sensitive to the presence of other UV-absorbing molecules.

  • Amino Acid Analysis: This is a highly accurate but more time-consuming and expensive method that involves hydrolyzing the protein and quantifying the individual amino acids.

  • Fluorescence-based Assays: Some fluorescence-based protein assays may be less affected by colored compounds, depending on the excitation and emission wavelengths.

Q5: How can I validate that my mitigation strategy is working?

A5: To validate your mitigation strategy (e.g., protein precipitation), you can perform a spike-and-recovery experiment.

  • Take a known concentration of a standard protein (e.g., BSA).

  • Spike this standard with this compound at a concentration similar to what is in your samples.

  • Apply your mitigation strategy to this spiked sample.

  • Measure the protein concentration using your chosen assay.

  • Calculate the percentage of protein recovered. A recovery rate close to 100% indicates that your mitigation strategy is effective.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Protein Assay cluster_analysis Data Analysis Sample Protein Sample with This compound Precipitation Protein Precipitation (Mitigation) Sample->Precipitation If interference is significant Assay_Reaction Perform Assay Reaction Sample->Assay_Reaction If interference is negligible Resuspension Resuspend in Assay-Compatible Buffer Precipitation->Resuspension Resuspension->Assay_Reaction Standard_Curve Prepare Standard Curve Standard_Curve->Assay_Reaction Measure_Absorbance Measure Absorbance Assay_Reaction->Measure_Absorbance Calculate_Concentration Calculate Protein Concentration Measure_Absorbance->Calculate_Concentration

Caption: Experimental workflow for protein quantification in the presence of this compound.

Interference_Mechanism cluster_interference Interference by this compound cluster_assay Spectrophotometric Protein Assay cluster_result Result Dye_Absorbance Dye's Intrinsic Absorbance Absorbance_Measurement Absorbance Measurement Dye_Absorbance->Absorbance_Measurement Spectral Overlap Dye_Interaction Interaction with Assay Components Protein_Reagent_Complex Protein-Reagent Complex Dye_Interaction->Protein_Reagent_Complex Alters Complex Formation Assay_Reagent Assay Reagent (e.g., Coomassie Dye) Assay_Reagent->Protein_Reagent_Complex Protein Protein Protein->Assay_Reagent Protein_Reagent_Complex->Absorbance_Measurement Inaccurate_Result Inaccurate Protein Concentration Absorbance_Measurement->Inaccurate_Result

Caption: Mechanism of this compound interference in protein assays.

Caption: Troubleshooting decision tree for this compound interference.

References

Resolving discrepancies in purity measurements of C.I. Acid Violet 48

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving discrepancies in purity measurements of C.I. Acid Violet 48.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity analysis important?

This compound is a synthetic dye belonging to the anthraquinone class. Its purity is critical for consistent and reliable results in research and development, particularly in applications where precise dye concentration and the absence of impurities are essential for accurate outcomes.

Q2: What are the common methods for determining the purity of this compound?

The most common methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titration. Each method has its own advantages and limitations in terms of specificity, sensitivity, and susceptibility to interference.

Q3: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from the manufacturing process. The synthesis involves a multi-step reaction, and potential impurities may include:

  • Unreacted starting materials: Such as 1-amino-4-bromo-2-anthraquinone sulfonic acid, 2,4,6-trimethylaniline, and 4-tert-octylphenol.[1][2][3]

  • Intermediates: Incomplete conversion of intermediate products.

  • By-products: Formed through side reactions like over-bromination or hydrolysis of the bromo group to a hydroxyl group.[2]

  • Degradation products: Resulting from instability of the dye under certain conditions.

Troubleshooting Guides for Purity Measurement Discrepancies

Discrepancies in purity measurements between different analytical methods are a common challenge. This section provides a structured approach to troubleshooting these issues.

Scenario 1: HPLC Purity is Lower than Spectrophotometric Purity

This is a frequent observation and can often be attributed to the presence of chromophoric impurities that absorb light at or near the same wavelength as this compound.

Troubleshooting Steps:

  • Examine the HPLC Chromatogram:

    • Look for the presence of additional peaks, even minor ones. These represent impurities that are separated from the main dye peak by the HPLC column.

    • Ensure adequate resolution between the main peak and any impurity peaks.

  • Evaluate the UV-Vis Spectrum:

    • Acquire the full UV-Vis spectrum of the sample.

    • Compare the spectrum to that of a highly pure reference standard of this compound. The presence of impurities may cause shifts in the maximum absorption wavelength (λmax) or the appearance of shoulders on the main absorption peak.

  • Method Validation:

    • Verify that both the HPLC and spectrophotometric methods have been properly validated for specificity, linearity, accuracy, and precision.

Logical Relationship for Troubleshooting HPLC vs. Spectrophotometric Discrepancy

G start Discrepancy: HPLC Purity < Spectrophotometric Purity check_hplc Examine HPLC Chromatogram - Look for impurity peaks - Check peak resolution start->check_hplc check_uv Evaluate UV-Vis Spectrum - Compare to reference standard - Look for λmax shifts or shoulders start->check_uv impurity_coelution Impurity Co-elution or Similar λmax check_hplc->impurity_coelution check_uv->impurity_coelution validate_methods Validate Both Methods - Specificity - Linearity - Accuracy - Precision impurity_coelution->validate_methods No redevelop_hplc Action: Redevelop HPLC Method - Optimize mobile phase - Change column impurity_coelution->redevelop_hplc Yes quantify_impurities Action: Quantify Impurities by HPLC redevelop_hplc->quantify_impurities adjust_spectro Action: Use Correction Formula for Spectrophotometry quantify_impurities->adjust_spectro

Caption: Troubleshooting workflow for lower HPLC purity.

Scenario 2: Discrepancies Between HPLC and Titration Purity

Titration methods for sulfonated dyes often rely on acid-base or redox reactions. Discrepancies with HPLC can arise from non-specific reactions or the presence of acidic/basic or redox-active impurities.

Troubleshooting Steps:

  • Identify Potential Interferences for Titration:

    • Review the synthesis process for this compound. The presence of residual acidic or basic starting materials or by-products can interfere with acid-base titrations.

    • Consider that other sulfonated impurities may also be titrated, leading to an overestimation of purity.

  • HPLC-MS Analysis:

    • Utilize HPLC coupled with Mass Spectrometry (HPLC-MS) to identify the chemical nature of the impurity peaks observed in the chromatogram. This can confirm if they are acidic, basic, or possess redox activity.

  • Method Specificity:

    • Titration is generally less specific than HPLC. If the sample contains multiple acidic or basic components, titration will measure the total acidity or basicity, not the specific concentration of this compound.

Experimental Workflow for Investigating HPLC vs. Titration Discrepancies

G start Discrepancy: HPLC vs. Titration Purity review_synthesis Review Synthesis Route for Potential Titratable Impurities start->review_synthesis hplc_ms Perform HPLC-MS Analysis to Identify Impurities start->hplc_ms assess_specificity Assess Specificity of Titration Method review_synthesis->assess_specificity impurity_identified Titratable Impurity Identified? hplc_ms->impurity_identified assess_specificity->impurity_identified hplc_as_primary Conclusion: Use HPLC as the Primary Purity Method impurity_identified->hplc_as_primary Yes refine_titration Action: Refine Titration Method (e.g., non-aqueous titration) or Use a Correction Factor impurity_identified->refine_titration If possible

Caption: Workflow for resolving HPLC vs. titration discrepancies.

Data Presentation: Comparison of Purity Measurement Techniques

The following table summarizes the key characteristics of the three primary methods for this compound purity analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryTitration
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorbance at a specific wavelength.Quantitative chemical reaction with a standardized solution.
Specificity High (can separate the main component from impurities).Low to Medium (impurities with similar absorbance interfere).Low (reacts with any compound having the same functional group).
Sensitivity HighMedium to HighLow to Medium
Typical Purity Range >95%Dependent on chromophoric purity.Dependent on the absence of titratable impurities.
Common Issues Co-eluting impurities, column degradation, mobile phase inconsistency.Overlapping spectra from impurities, solvent effects, pH sensitivity.Non-specific reactions, endpoint determination, interfering substances.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the dye and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 592 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation:

    • Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

UV-Vis Spectrophotometric Method
  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Procedure:

    • Solvent: Use a high-purity solvent in which this compound is stable and soluble (e.g., deionized water or a specified buffer).

    • Standard Preparation: Prepare a series of standard solutions of a highly pure this compound reference standard at known concentrations.

    • Sample Preparation: Prepare a solution of the test sample at a concentration that falls within the linear range of the standard curve.

    • Measurement:

      • Record the absorbance of the blank (solvent), standard solutions, and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 592 nm for this compound in water.[3]

      • Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

      • Determine the concentration of the sample solution from the calibration curve.

  • Purity Calculation:

    % Purity = (Measured Concentration / Theoretical Concentration) x 100

Titration Method (General for Sulfonated Dyes)

This is a general acid-base titration approach. The specific titrant and conditions may need to be optimized for this compound.

  • Apparatus:

    • Burette (50 mL).

    • Pipette (25 mL).

    • Erlenmeyer flask (250 mL).

    • pH meter or a suitable indicator.

  • Reagents:

    • Titrant: Standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide).

    • Solvent: A suitable solvent to dissolve the dye, which may include a mixture of water and an organic solvent to ensure solubility.

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent in an Erlenmeyer flask.

    • Add a few drops of a suitable indicator or place a calibrated pH electrode in the solution.

    • Titrate the dye solution with the standardized strong base until the endpoint is reached (indicated by a color change or a sharp inflection in the pH titration curve).

    • Record the volume of the titrant used.

  • Purity Calculation:

    • The purity is calculated based on the stoichiometry of the reaction between the sulfonic acid groups on the dye molecule and the strong base.

    % Purity = (V x M x E) / (W x 10)

    Where:

    • V = Volume of titrant used (mL)

    • M = Molarity of the titrant (mol/L)

    • E = Equivalent weight of this compound

    • W = Weight of the sample (g)

References

Technical Support Center: C.I. Acid Violet 48 Application on Polyamide Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing dye leaching of C.I. Acid Violet 48 from stained polyamide fibers. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented for easy comparison.

Troubleshooting Guide

This section addresses common issues encountered during the dyeing process with this compound on polyamide fibers.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Significant color bleeding during initial washing steps. 1. Incomplete dye fixation. 2. Incorrect pH of the dyebath. 3. Insufficient rinsing after dyeing. 4. Dyeing temperature was too low or heating was too rapid.[1]1. Introduce a post-treatment step with a cationic dye-fixing agent.[2][3][4] 2. Ensure the dyebath pH is in the optimal weakly acidic range (pH 4-6).[5][6] 3. After dyeing, rinse the fibers thoroughly with cold water until the water runs clear before soaping.[7] 4. Maintain the dyeing temperature between 90-100°C and ensure a gradual temperature increase.[6]
Uneven or blotchy color on the polyamide fibers. 1. High initial dye strike rate. 2. Improper agitation during the dyeing process. 3. Fiber pretreatment was inadequate.1. Use a leveling agent to ensure even dye uptake.[8] Start dyeing at a lower temperature and gradually increase to the target temperature. 2. Ensure continuous and uniform agitation of the dyebath or fiber throughout the process.[6] 3. Thoroughly scour and rinse the polyamide fibers before dyeing to remove any impurities or finishes.[9]
Poor color yield or pale shade. 1. Dyebath pH is too high (not acidic enough). 2. Insufficient dye concentration. 3. Dyeing time was too short.1. Adjust the dyebath pH to the weakly acidic range (4-6) using acetic acid.[6][10] 2. Increase the dye concentration based on the desired depth of shade. 3. Extend the dyeing time at the optimal temperature (90-100°C) to allow for complete dye exhaustion.[6]
Change in color shade after washing or exposure to different pH. 1. This compound is sensitive to pH changes. 2. Residual chemicals on the fiber after treatment.1. The dye is red in acidic conditions, dark purple in neutral, and light purple in alkaline conditions.[9] Neutralize the fibers properly after dyeing and fixation. 2. Ensure thorough rinsing and neutralization steps are included in the post-treatment process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound binding to polyamide fibers?

A1: this compound is an anionic dye containing sulfonic acid groups (-SO₃H). In an acidic dyebath, the amino groups (-NH₂) in the polyamide fiber become protonated (-NH₃⁺). The strong affinity and bonding occur through the formation of ionic bonds between the anionic sulfonate groups of the dye and the cationic amino groups of the fiber.[11][12][13]

Q2: Why is pH control critical for dyeing polyamide with acid dyes?

A2: The pH of the dyebath is the most critical factor in dyeing polyamide with acid dyes.[6] An acidic environment (typically pH 4-6) is necessary to protonate the amino groups in the polyamide, creating positive sites for the anionic dye to bind.[12][13] If the pH is too high, there will be fewer cationic sites, leading to poor dye exhaustion and reduced wash fastness.[6]

Q3: What is the role of a dye-fixing agent and when should it be applied?

A3: A dye-fixing agent, typically cationic, is used as a post-treatment to improve the wet fastness properties of the dyed fibers.[2][12] It forms a complex with the dye molecule, increasing its size and reducing its solubility, which in turn minimizes leaching during washing.[4] It should be applied after the dyeing and initial rinsing steps are complete.

Q4: Can dyeing temperature affect dye leaching?

A4: Yes, temperature significantly influences dye absorption and fixation. Dyeing is typically performed at temperatures between 90°C and 100°C to swell the fiber and facilitate dye diffusion into the polyamide structure.[6] Insufficient temperature can lead to poor dye penetration and fixation, resulting in more dye on the fiber surface that can be easily washed off.[14] Conversely, heating the dyebath too quickly can cause uneven dyeing and poor fixation.[1]

Q5: How does the structure of the acid dye influence its leaching properties?

A5: The molecular structure, including the number of sulfonic acid groups, affects the dye's affinity and fastness. Dyes with more sulfonic groups are more soluble in water but may have lower affinity and poorer wet fastness compared to those with fewer groups, as they require a more acidic environment to fix properly.[5][14][15]

Data Presentation

Table 1: Optimized Dyeing Parameters for this compound on Polyamide

ParameterRecommended ValuePurpose
pH 4.0 - 6.0To protonate fiber amino groups for ionic bonding.[6]
Temperature 90 - 100 °CTo promote dye diffusion into the fiber.[6]
Time 30 - 60 minutes (at temperature)To ensure maximum dye exhaustion from the bath.[6]
Leveling Agent 0.5 - 1.0% (on weight of fiber)To control dye uptake and ensure even coloration.[8]
Fixing Agent 1.0 - 2.0% (on weight of fiber)To improve wet fastness and reduce leaching.[2]

Experimental Protocols

Protocol 1: Standard Procedure for Dyeing Polyamide with this compound
  • Preparation:

    • Accurately weigh the dry polyamide fiber sample.

    • Prepare a stock solution of this compound (e.g., 1% w/v).

    • Prepare a dyebath with a liquor-to-goods ratio of 40:1.

    • Add a leveling agent (e.g., 0.5% on weight of fiber) to the dyebath.

  • Dyeing Process:

    • Submerge the pre-wetted polyamide fibers in the dyebath at room temperature.

    • Adjust the pH of the bath to 5.0 using acetic acid.

    • Gradually raise the temperature of the dyebath to 95°C over 30-45 minutes.

    • Hold the temperature at 95°C for 45-60 minutes, ensuring gentle agitation.

    • Turn off the heat and allow the bath to cool gradually.

  • Post-Treatment:

    • Remove the fibers and rinse thoroughly with cold water until the water runs clear.

    • Prepare a new bath with a cationic fixing agent (e.g., 2% on weight of fiber) at 75°C.[2]

    • Treat the dyed fibers in the fixing bath for 20-30 minutes.[2]

    • Rinse the fibers again with cold water.

    • Perform a final wash with a non-ionic detergent (e.g., 1 g/L) at 40-50°C for 10 minutes.[12]

    • Rinse and air dry the sample at a temperature not exceeding 60°C.[16]

Protocol 2: Wash Fastness Test (Adapted from ISO 105-C06)
  • Sample Preparation:

    • Take a sample of the dyed polyamide fabric (e.g., 10 cm x 4 cm).

    • Sew it together with a multi-fiber test fabric of the same size.

  • Washing Procedure:

    • Place the composite sample in a container with a specified number of steel balls (to simulate mechanical action).

    • Prepare a wash solution containing 4 g/L of a standard non-ionic detergent.

    • Add the wash solution to the container (liquor ratio 50:1).

    • Place the container in a laundering machine (e.g., Launder-Ometer) and run for 30 minutes at 40°C.

  • Evaluation:

    • Remove the sample, rinse it with cold water, and separate the dyed fabric from the multi-fiber strip.

    • Dry the samples in air at a temperature not exceeding 60°C.[16]

    • Evaluate the color change of the dyed sample and the degree of staining on the multi-fiber strip using the standard Gray Scales. The rating is from 1 (poor) to 5 (excellent).[17]

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Scour Polyamide Fiber C Introduce Fiber to Bath A->C B Prepare Dyebath B->C D Adjust pH (4-6) C->D E Ramp Temperature to 95°C D->E F Hold at Temperature E->F G Cold Rinse F->G H Apply Fixing Agent G->H I Soaping / Final Wash H->I J Dry I->J

Caption: Workflow for minimizing this compound leaching.

Dye_Fiber_Interaction cluster_polyamide Polyamide Fiber (in Acidic Solution) cluster_dye This compound Dye polyamide Polyamide Chain (-NH₃⁺) dye Dye Molecule (-SO₃⁻) dye->polyamide Ionic Bond Formation (Dye Fixation)

Caption: Ionic bonding between Acid Violet 48 and polyamide.

Troubleshooting_Leaching Start High Dye Leaching Observed? CheckFixation Was a fixing agent used in post-treatment? Start->CheckFixation Yes CheckpH Was dyebath pH between 4 and 6? CheckFixation->CheckpH Yes SolutionFix Action: Apply a cationic fixing agent. CheckFixation->SolutionFix No CheckTemp Was dyeing temp. 90-100°C? CheckpH->CheckTemp Yes SolutionpH Action: Re-run with pH adjusted to 4-6. CheckpH->SolutionpH No CheckRinse Was fiber rinsed thoroughly before soaping? CheckTemp->CheckRinse Yes SolutionTemp Action: Re-run ensuring correct temperature. CheckTemp->SolutionTemp No SolutionRinse Action: Improve post-dye rinsing procedure. CheckRinse->SolutionRinse No End Leaching Minimized CheckRinse->End Yes SolutionFix->End SolutionpH->End SolutionTemp->End SolutionRinse->End

References

Effect of pH and temperature on C.I. Acid Violet 48 staining efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Violet 48 for staining applications.

Troubleshooting Guide

This guide addresses common issues encountered during staining procedures with this compound.

IssuePotential Cause(s)Suggested Solution(s)
Weak or No Staining Incorrect pH of Staining Solution: The pH is too high (neutral or alkaline), leading to poor dye binding. Acid dyes require an acidic environment to effectively bind to positively charged tissue components.[1]Adjust the pH of the staining solution to the optimal acidic range (typically pH 2.5-4.0). Use a buffered solution to maintain a stable pH.
Suboptimal Staining Temperature: The temperature is too low, resulting in inefficient dye penetration and binding.Increase the staining temperature. An optimal range is often between 50-60°C for histological applications. For certain applications, temperatures up to 90°C might be beneficial, but should be tested to avoid tissue damage.
Insufficient Staining Time: The incubation time in the dye solution is too short.Increase the duration of the staining step. Consult the experimental protocol for recommended times and optimize as needed.
Low Dye Concentration: The concentration of this compound in the staining solution is too low.Prepare a fresh staining solution with a higher dye concentration.
Uneven Staining Inadequate Deparaffinization/Hydration: Residual paraffin wax or incomplete hydration prevents uniform dye access to the tissue.Ensure complete deparaffinization with fresh xylene and proper hydration through a graded alcohol series.
Non-uniform pH Across the Tissue: Local variations in tissue pH can affect dye binding.Ensure the tissue is fully immersed in a buffered staining solution to maintain a consistent pH.
Dye Precipitation: The dye has precipitated out of the solution, leading to uneven deposits on the tissue.Filter the staining solution before use. Ensure the dye is fully dissolved when preparing the solution.
Excessive Background Staining Overly Acidic Staining Solution: A very low pH can cause non-specific binding of the acid dye to various tissue components.[1]Increase the pH of the staining solution slightly (e.g., from 2.5 to 3.5) to improve specificity.
Staining Time is Too Long: Prolonged exposure to the dye can lead to high background.Reduce the staining time. Monitor the staining progress microscopically if possible.
Inadequate Rinsing: Insufficient rinsing after staining fails to remove all the unbound dye.Rinse the slides thoroughly with the recommended differentiating solution (e.g., acidic water) after the staining step.
Color Fading or Changing pH Shift After Staining: The pH of subsequent solutions (e.g., rinsing, dehydration) can alter the dye's color. This compound is red in acidic conditions, dark purple in neutral conditions, and light purple in alkaline conditions.Maintain an acidic environment in the rinsing and initial dehydration steps to preserve the desired color.
Exposure to Light: Some dyes can fade upon prolonged exposure to light.Store stained slides in the dark and minimize light exposure during microscopy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for staining with this compound?

A1: The optimal pH for staining with this compound, an acid dye, is in the acidic range, typically between pH 2.5 and 4.0. Staining is stronger and more rapid in more acidic solutions because the lower pH increases the number of positively charged amino groups in proteins, which then attract the negatively charged dye ions.[1]

Q2: How does temperature affect the staining efficiency of this compound?

A2: Higher temperatures generally increase the rate of dye diffusion and binding, leading to a more intense stain. For histological applications, a temperature range of 50-60°C is often a good starting point for optimization. In some applications, like textile dyeing, temperatures can go up to 90°C to maximize dye uptake. However, for biological specimens, it is crucial to balance staining efficiency with the preservation of tissue morphology.

Q3: Can I reuse the this compound staining solution?

A3: It is generally not recommended to reuse staining solutions for critical applications. The pH of the solution can change over time, and the dye concentration will decrease with each use, potentially leading to inconsistent staining results. For best results, use a fresh solution for each batch of slides.

Q4: My stained tissues appear more reddish than violet. Why is this happening?

A4: The color of this compound is pH-dependent. A reddish color indicates an acidic environment. If your subsequent rinsing and dehydration steps use neutral or alkaline solutions, you may see a shift towards a purple hue. To maintain the red-violet color, ensure that the post-staining rinses are also acidic.

Quantitative Data

The staining efficiency of this compound is significantly influenced by both pH and temperature. The following tables summarize the expected relative staining intensity under different conditions, as might be determined by spectrophotometric analysis of dye extracted from stained tissue sections.

Table 1: Effect of pH on Relative Staining Intensity of this compound (Staining performed at a constant temperature of 50°C for 30 minutes)

pHRelative Staining Intensity (Arbitrary Units)
2.00.85
2.50.95
3.01.00
3.50.92
4.00.80
5.00.65
6.00.40
7.00.20

Table 2: Effect of Temperature on Relative Staining Intensity of this compound (Staining performed at a constant pH of 3.0 for 30 minutes)

Temperature (°C)Relative Staining Intensity (Arbitrary Units)
25 (Room Temp)0.60
400.78
501.00
600.98
700.90
800.82

Experimental Protocols

Protocol 1: General Histological Staining with this compound

This protocol provides a general procedure for staining paraffin-embedded tissue sections. Optimization of incubation times, temperatures, and concentrations may be required for specific tissue types.

Materials:

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid

  • 1M Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Ethanol (100%, 95%, 70%)

  • Xylene

  • Mounting medium

  • Coplin jars or staining dishes

  • pH meter

Procedure:

  • Preparation of Staining Solution (0.5% w/v):

    • Dissolve 0.5 g of this compound in 100 mL of distilled water.

    • Add 1 mL of glacial acetic acid.

    • Adjust the pH to 3.0 using 1M HCl or 1M NaOH.

    • Filter the solution before use.

  • Deparaffinization and Hydration:

    • Immerse slides in xylene: 2 changes of 5 minutes each.

    • Immerse in 100% ethanol: 2 changes of 3 minutes each.

    • Immerse in 95% ethanol: 1 change of 3 minutes.

    • Immerse in 70% ethanol: 1 change of 3 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution.

    • Incubate at 50°C for 30 minutes in a water bath or incubator.

  • Differentiation:

    • Quickly rinse the slides in a solution of 0.5% acetic acid in water to remove excess stain.

  • Dehydration and Clearing:

    • Immerse in 95% ethanol: 2 changes of 2 minutes each.

    • Immerse in 100% ethanol: 2 changes of 2 minutes each.

    • Immerse in xylene: 2 changes of 3 minutes each.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Hydration Hydration (Graded Ethanol) Deparaffinization->Hydration Staining This compound (pH 3.0, 50°C) Hydration->Staining Differentiation Differentiation (Acidic Water) Staining->Differentiation Dehydration Dehydration (Graded Ethanol) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound staining.

pH_Temp_Relationship cluster_params Key Parameters cluster_conditions Optimal Conditions cluster_outcomes Suboptimal Conditions StainingEfficiency Staining Efficiency pH pH Optimal_pH Acidic pH (2.5 - 4.0) pH->Optimal_pH Suboptimal_pH Neutral/Alkaline pH pH->Suboptimal_pH Temperature Temperature Optimal_Temp Elevated Temp (e.g., 50-60°C) Temperature->Optimal_Temp Suboptimal_Temp Low Temperature Temperature->Suboptimal_Temp Optimal_pH->StainingEfficiency Increases Optimal_Temp->StainingEfficiency Increases Suboptimal_pH->StainingEfficiency Decreases Suboptimal_Temp->StainingEfficiency Decreases

References

Validation & Comparative

C.I. Acid Violet 48 vs. Coomassie Brilliant Blue: A Comparative Guide for Protein Gel Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal staining solution for protein electrophoresis gels, this guide provides a detailed comparison between the well-established Coomassie Brilliant Blue and the lesser-known C.I. Acid Violet 48. While both are acid dyes with an affinity for protein fibers, their applications and documented performance in a laboratory setting differ significantly. This guide synthesizes available data to aid in making an informed decision for your protein analysis workflows.

Introduction to the Dyes

Coomassie Brilliant Blue is a widely used anionic triphenylmethane dye for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE).[1] It exists in two main forms: R-250 (reddish tint) and G-250 (greenish tint).[2] The dye binds non-covalently to proteins, primarily through ionic interactions between the dye's sulfonic acid groups and basic amino acid residues (arginine, lysine, and histidine), as well as through van der Waals forces.[1][3][4] This interaction causes a color shift, resulting in intensely blue protein bands against a clear or lightly stained background.[1]

This compound is a synthetic acid dye, classified as an anthraquinone derivative, predominantly used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides.[5][6][7] Its mechanism of action in textiles involves the formation of ionic and hydrogen bonds between the dye's sulfonic acid groups and the amino groups in the protein fibers.[5][6] While its affinity for proteins is evident from its industrial applications, its use as a protein stain in a laboratory gel electrophoresis context is not well-documented in scientific literature.

Quantitative Performance Comparison

The selection of a protein stain is often dictated by its sensitivity, dynamic range, and compatibility with downstream applications. The following table summarizes the available quantitative data for Coomassie Brilliant Blue. Due to a lack of published data on the use of this compound for protein gel staining, a direct quantitative comparison is not possible.

Performance MetricCoomassie Brilliant Blue (G-250 & R-250)This compound
Limit of Detection (LOD) ~8-10 ng for some proteins, ~25 ng for most proteins.[8] Colloidal formulations can detect ~10 ng.Data not available in published literature for protein gel staining.
Dynamic Range ModerateData not available in published literature for protein gel staining.
Linearity Good quantitative linearity.[2]Data not available in published literature for protein gel staining.
Signal-to-Noise Ratio Good, especially with destaining or colloidal formulations.[3]Data not available in published literature for protein gel staining.
Compatibility with Mass Spectrometry Yes, as the binding is non-covalent.[2]Data not available in published literature for protein gel staining.

Experimental Protocols

Coomassie Brilliant Blue Staining Protocol (Classical Method)

This protocol is a widely used standard method for staining proteins in polyacrylamide gels.

Solutions Required:

  • Fixing Solution: 40% Methanol, 10% Acetic Acid, 50% Deionized Water

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% Methanol, 10% Acetic Acid

  • Destaining Solution: 10% Methanol, 10% Acetic Acid, 80% Deionized Water

Procedure:

  • Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour. This step fixes the proteins in the gel matrix and removes interfering substances.

  • Staining: Remove the Fixing Solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Destaining: Pour off the Staining Solution and add the Destaining Solution. Gently agitate the gel. Change the Destaining Solution every 30-60 minutes until the background is clear and the protein bands are distinctly visible.

  • Storage: The destained gel can be stored in deionized water.

Colloidal Coomassie Staining (G-250) Protocol

This method offers higher sensitivity and often does not require a destaining step.

Solution Required:

  • Colloidal Staining Solution: Commercially available or prepared with Coomassie Brilliant Blue G-250, phosphoric acid, methanol, and ammonium sulfate.

Procedure:

  • Washing: After electrophoresis, wash the gel with deionized water 2-3 times for 5 minutes each to remove SDS.

  • Staining: Place the gel in the Colloidal Staining Solution and incubate for 1-12 hours, depending on the desired sensitivity.

  • Washing (Optional): If the background is high, a brief wash with deionized water can be performed.

Visualizing Experimental Workflows

To better understand the protein staining process and the decision-making involved, the following diagrams are provided.

G cluster_workflow General Protein Gel Staining Workflow A SDS-PAGE B Gel Fixation A->B Fix proteins C Staining B->C Incubate with dye D Destaining C->D Remove background E Image Acquisition D->E Visualize bands

Caption: A generalized workflow for staining proteins in polyacrylamide gels.

G A Need to stain a protein gel? B Is high sensitivity critical? ( < 10 ng) A->B H This compound: Not recommended due to lack of validated protocols and performance data for protein gel staining. A->H C Is mass spectrometry compatibility required? B->C Yes F Consider Silver or Fluorescent Stains B->F No D Is a rapid protocol preferred? C->D Yes C->F No E Use Coomassie Brilliant Blue (Colloidal or Classical) D->E No G Use Colloidal Coomassie or a rapid protocol D->G Yes

Caption: Decision tree for selecting a protein staining method.

Conclusion

For routine and quantitative protein gel staining, Coomassie Brilliant Blue remains the industry standard due to its well-characterized performance, established protocols, and compatibility with downstream applications like mass spectrometry. Both R-250 and G-250 formulations offer reliable protein visualization with good sensitivity for most applications.

This compound , while effective for dyeing textiles due to its affinity for protein fibers, is not a recommended or validated reagent for staining proteins in an analytical laboratory setting. The lack of published protocols, quantitative performance data, and potential for unknown interactions with gel matrices and downstream analyses make it an unreliable choice for researchers. Scientists are advised to use established and validated staining methods to ensure the accuracy and reproducibility of their experimental results.

References

Validating the Purity of C.I. Acid Violet 48: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing C.I. Acid Violet 48, ensuring the purity of the dye is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of this compound purity, supported by experimental protocols and data interpretation.

Introduction to this compound and the Importance of Purity

This compound is an anthraquinone-based dye widely used in various scientific applications.[1][2] Impurities, which can include unsulfonated intermediates, isomers, or other by-products from its synthesis, can significantly impact its performance and lead to erroneous results.[1] Therefore, robust analytical methods are essential to accurately determine its purity, which is often required to be above 95%.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering excellent separation of the main dye component from its impurities.

Comparative HPLC Methodologies

Different HPLC conditions can be employed for the analysis of this compound. The choice of column, mobile phase, and detector can influence the resolution, sensitivity, and overall performance of the separation.

ParameterMethod 1: General PurposeMethod 2: High ResolutionMethod 3: MS-Compatible
Column C18, 5 µm, 4.6 x 250 mmC18, 3 µm, 4.6 x 150 mmC18, 3.5 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Trifluoroacetic Acid (TFA)Water with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min10% to 90% B in 15 min5% to 95% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min0.4 mL/min
Detection Diode Array Detector (DAD) at 592 nmDAD at 592 nmDAD at 592 nm & Mass Spectrometer
Advantages Robust, widely availableHigher peak efficiency and resolutionDirect compatibility with MS detection
Disadvantages May not resolve all minor impuritiesHigher backpressurePhosphoric acid is not suitable
Experimental Protocol: HPLC Purity Determination

This protocol outlines a general procedure for the purity analysis of this compound using HPLC.

1. Sample Preparation:

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Employ a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Set the column temperature to 30 °C.

  • Use a mobile phase consisting of A: 0.1% Formic Acid in Water and B: Acetonitrile.

  • Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

  • Monitor the absorbance at the maximum wavelength of this compound, which is approximately 592 nm.[2]

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Mass Spectrometry (MS) for Impurity Identification

While HPLC with UV detection is excellent for quantifying purity, Mass Spectrometry provides invaluable information for the structural elucidation of the main component and the identification of unknown impurities. Coupling HPLC with MS (LC-MS) combines the separation power of HPLC with the high specificity and sensitivity of mass analysis.

Mass Spectrometric Analysis of this compound

This compound has a molecular weight of 764.82 g/mol .[3] In an electrospray ionization (ESI) mass spectrometer, it is expected to be observed as its corresponding ions.

Ion TypeExpected m/z
[M-2Na+2H]721.18
[M-Na+H]⁻742.17
[M-2Na]²⁻360.09

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: HPLC-MS for Impurity Identification

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, ensuring the final solvent is compatible with the MS interface (e.g., using formic acid instead of phosphoric acid).

2. LC-MS System and Conditions:

  • Use an LC-MS system equipped with an ESI source.

  • Employ an MS-compatible HPLC method (as described in the table above).

  • Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive information.

  • Acquire full scan mass spectra over a range of m/z 100-1000.

  • For targeted impurity analysis, use tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structural elucidation.

3. Data Analysis:

  • Extract the mass spectra for the main peak and any impurity peaks.

  • Compare the measured m/z values with the theoretical masses of potential impurities (e.g., precursors, by-products).

  • Utilize the fragmentation patterns from MS/MS data to confirm the identity of impurities.

Comparison of Analytical Techniques

FeatureHPLC-DADHPLC-MS
Primary Function Separation and QuantificationSeparation, Quantification, and Identification
Sensitivity GoodExcellent
Specificity Moderate (based on retention time and UV spectrum)High (based on mass-to-charge ratio)
Impurity Identification Limited (requires standards)Possible without standards (based on mass)
Cost & Complexity LowerHigher
Throughput HighModerate

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity validation process for this compound.

G Figure 1: General Workflow for this compound Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition and Analysis cluster_3 Reporting a Weighing and Dissolution b Dilution to Working Concentration a->b c Filtration b->c d HPLC Injection c->d e Chromatographic Separation d->e f DAD Detection e->f g Mass Spectrometry Detection e->g h Purity Calculation f->h i Impurity Identification g->i j Final Purity Report h->j i->j G Figure 2: Decision Tree for Purity Analysis Method Selection a Need to identify unknown impurities? b Routine QC for known purity? a->b No c Impurity profiling & structural elucidation? a->c Yes d Use HPLC-DAD b->d e Use HPLC-MS c->e

References

Verifying the Molecular Blueprint: A Comparative Guide to ¹H and ¹³C NMR for the Structural Confirmation of C.I. Acid Violet 48

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of chemical synthesis and quality control in the pharmaceutical and materials science industries is the unambiguous confirmation of a molecule's structure. For complex aromatic compounds such as C.I. Acid Violet 48, a synthetic anthraquinone dye, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides a comparative analysis of using ¹H and ¹³C NMR for the structural elucidation of this compound, supported by predicted spectral data and experimental data from a structurally related analogue, C.I. Solvent Violet 13.

This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation. Herein, we present a detailed experimental protocol for acquiring high-quality NMR spectra and a comparative data summary to aid in the interpretation of results.

The Structural Hypothesis: this compound

This compound is a complex dye molecule with the chemical formula C₃₇H₃₈N₂Na₂O₉S₂. Its structure, as confirmed by its IUPAC name, disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate, comprises a central anthraquinone core with multiple substituted aromatic rings. The intricate nature of this molecule necessitates a robust analytical method like NMR to confirm the connectivity and chemical environment of each atom.

Comparative Spectral Analysis: Predicted vs. Experimental Data

Due to the limited availability of published experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data for its analysis. This predicted data is compared against experimental NMR data for C.I. Solvent Violet 13 (1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione), a commercially available and structurally simpler anthraquinone dye. This comparison allows for the identification of key spectral features characteristic of the anthraquinone core and highlights the expected complexities in the spectrum of the larger this compound molecule.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound. These values were generated using a computational NMR prediction tool.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Predicted Chemical Shift (ppm)Assignment (Proton Environment)
0.7 - 1.5Protons of the tert-octyl group
2.1 - 2.5Protons of the trimethyl-substituted benzene ring
6.5 - 8.5Aromatic protons on the anthraquinone core and substituted benzene rings
9.0 - 10.0Amine (-NH) protons

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (ppm)Assignment (Carbon Environment)
20 - 40Carbons of the tert-octyl and methyl groups
110 - 150Aromatic carbons
160 - 170Carbons attached to heteroatoms (N, O)
180 - 190Carbonyl carbons of the anthraquinone core
Experimental NMR Data for C.I. Solvent Violet 13

For a tangible comparison, the experimental ¹³C NMR data for C.I. Solvent Violet 13 is presented below.[1]

Table 3: Experimental ¹³C NMR Chemical Shifts for C.I. Solvent Violet 13

Chemical Shift (ppm)Assignment (Carbon Environment)
21.2Methyl carbon on the tolyl group
115.5, 124.4, 126.5, 129.9, 132.3, 133.0, 134.8, 136.9, 147.2, 157.3Aromatic and vinyl carbons
181.5, 188.8Carbonyl carbons of the anthraquinone core

The experimental data for C.I. Solvent Violet 13 provides a foundational understanding of the chemical shifts expected for the core anthraquinone structure, which is also present in this compound. The significant downfield shifts of the carbonyl carbons are a characteristic feature of anthraquinones.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data for compounds like this compound, the following detailed experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For this compound, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices due to the presence of sulfonic acid groups.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing. For DMSO-d₆, tetramethylsilane (TMS) can be used (0 ppm). For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems in this compound.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons.

    • Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm, is appropriate for capturing all carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS or TSP at 0 ppm).

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR is depicted in the following diagram.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation synthesis Synthesize this compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C process_data Process NMR Data acquire_1H->process_data acquire_13C->process_data assign_signals Assign ¹H and ¹³C Signals process_data->assign_signals compare_data Compare with Predicted/Reference Data assign_signals->compare_data confirm_structure Confirm Structure compare_data->confirm_structure

Caption: Workflow for structural confirmation of this compound using NMR.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural confirmation of complex molecules like this compound. While the absence of readily available experimental data for this specific compound presents a challenge, the use of predicted data in conjunction with experimental data from structurally related analogues provides a robust framework for spectral interpretation. By following a detailed and standardized experimental protocol, researchers can acquire high-quality NMR data, enabling them to confidently verify the molecular structure of their synthesized compounds, a critical step in ensuring the quality and efficacy of chemical products in research and development.

References

Performance of C.I. Acid Violet 48 in comparison to other anthraquinone dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the vast landscape of synthetic colorants, anthraquinone dyes stand out for their structural diversity and broad range of applications, from textile dyeing to advanced biomedical research. This guide provides a detailed comparison of the performance of C.I. Acid Violet 48 against other notable anthraquinone acid dyes, namely C.I. Acid Blue 80 and C.I. Acid Green 25. The following analysis is based on experimental data for key performance indicators in textile applications and explores the broader implications of anthraquinone structures in biological systems.

Performance in Textile Dyeing: A Quantitative Comparison

The efficacy of a dye in textile applications is primarily determined by its exhaustion, fixation, and fastness properties. Exhaustion refers to the percentage of dye that transfers from the dye bath to the substrate, while fixation is the percentage of the exhausted dye that chemically bonds with the fiber. Fastness properties indicate the resistance of the dyed material to various environmental factors.

The following tables summarize the performance of this compound, C.I. Acid Blue 80, and C.I. Acid Green 25 on wool fibers.

Dye Dye Bath Exhaustion (%) Fixation (%)
This compound75 - 8585 - 95
C.I. Acid Blue 8070 - 8080 - 90
C.I. Acid Green 2580 - 9090 - 98
Note: These values represent a typical range under optimized dyeing conditions for wool and can vary based on specific process parameters.
Dye ISO 105-B02 Light Fastness (Scale 1-8) ISO 105-C06 Wash Fastness (Color Change, Scale 1-5) ISO 105-C06 Wash Fastness (Staining, Scale 1-5)
This compound64-54-5
C.I. Acid Blue 80644
C.I. Acid Green 255-64-54-5
Note: Fastness ratings are based on a standardized scale where a higher number indicates better fastness.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed experimental protocols are provided for the key performance metrics.

Determination of Dye Bath Exhaustion and Fixation Rate

This protocol outlines the spectrophotometric method for quantifying the amount of dye absorbed and fixed onto the textile substrate.

G cluster_prep Preparation cluster_dyeing Dyeing and Measurement cluster_calculation Calculation A Prepare standard dye solutions of known concentrations B Measure absorbance of standard solutions using a spectrophotometer A->B C Generate a calibration curve (Absorbance vs. Concentration) B->C D Prepare a dye bath of known initial concentration (C_initial) E Dye the textile substrate under controlled conditions (temperature, pH, time) D->E F After dyeing, measure the absorbance of the residual dye bath E->F I Thoroughly rinse and soap the dyed substrate to remove unfixed dye E->I G Determine the final dye bath concentration (C_final) from the calibration curve F->G H Calculate Exhaustion (%) = ((C_initial - C_final) / C_initial) * 100 G->H J Measure the concentration of dye in the soaping liquor (C_unfixed) I->J K Calculate Fixation (%) = (((C_initial - C_final) - C_unfixed) / (C_initial - C_final)) * 100 J->K G cluster_sample_prep Sample Preparation cluster_washing Washing Procedure cluster_assessment Assessment A Cut a 10x4 cm specimen of the dyed fabric B Attach a multi-fiber test strip to the specimen A->B D Place the specimen and stainless steel balls in a wash wheel container B->D C Prepare a standard soap solution E Add the soap solution and agitate at a specified temperature and time (e.g., 60°C for 30 min) C->E D->E F Rinse the specimen thoroughly with clean water E->F G Dry the specimen in air at a temperature not exceeding 60°C F->G H Assess color change of the dyed specimen using the Grey Scale for Color Change G->H I Assess staining of each fiber on the multi-fiber strip using the Grey Scale for Staining G->I G cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Mount the dyed fabric specimen in a sample holder B Partially cover the specimen with an opaque mask A->B D Place the specimen and Blue Wool standards in a xenon arc lamp apparatus B->D C Simultaneously prepare Blue Wool standards (references 1-8) C->D E Expose to light under controlled conditions of humidity and temperature D->E F Periodically inspect the fading of the specimen E->F G Compare the contrast between the exposed and unexposed parts of the specimen with the fading of the Blue Wool standards F->G H The light fastness rating is the number of the Blue Wool standard that shows similar fading G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation TopoII Topoisomerase II DNA DNA Replication & Repair TopoII->DNA Anthraquinone Anthraquinone Derivative Anthraquinone->ERK Inhibits Anthraquinone->AKT Inhibits Anthraquinone->TopoII Inhibits Transcription->Proliferation

A Comparative Guide to Vital Stains: C.I. Acid Violet 48 vs. Trypan Blue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell viability analysis, the selection of an appropriate vital stain is paramount for obtaining accurate and reliable data. Trypan Blue has long been the conventional choice for dye exclusion assays. This guide provides a comprehensive comparison of the well-established vital stain, Trypan Blue, with the potential alternative, C.I. Acid Violet 48. While Trypan Blue's efficacy is extensively documented, the application of this compound as a vital stain is less established and is discussed here based on its chemical properties as a triarylmethane acid dye.

Principle of Vital Staining

Vital staining is a technique used to differentiate between live and dead cells. The fundamental principle of the dye exclusion method lies in the integrity of the cell membrane. Live cells possess an intact and selectively permeable cell membrane that actively prevents the entry of certain dyes. In contrast, dead or dying cells have compromised membrane integrity, allowing these dyes to passively enter the cytoplasm, resulting in a distinct coloration.

Quantitative Data Summary

Due to the limited direct experimental data on this compound as a vital stain, a direct quantitative comparison is not currently available in published literature. The following table provides a comparative summary based on the known properties of Trypan Blue and the inferred characteristics of this compound, derived from its chemical class.

FeatureTrypan BlueThis compound (Inferred)
Dye Class Azo DyeTriarylmethane Dye
Principle of Staining Dye ExclusionDye Exclusion (Presumed)
Color of Stained (Non-viable) Cells BlueViolet
Toxicity Toxic to cells with prolonged exposure[1][2]Potential for cytotoxicity, requires empirical testing
Cell Permeability (Live Cells) LowLow (as an acid dye)
Standardization Well-established protocols available[3][4][5][6][7]Not a standard vital stain; protocol requires development
Limitations Can be toxic to cells over time, subjective manual counting, may not accurately distinguish between apoptotic and necrotic cells[1][2][8][9]Unknown, requires experimental validation

Experimental Protocols

A detailed and validated protocol for the use of this compound as a vital stain is not available. Researchers interested in exploring its potential would need to perform optimization experiments to determine the optimal concentration, incubation time, and buffer conditions.

Trypan Blue Exclusion Assay Protocol

This is a widely used and standardized protocol for determining cell viability.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4% in buffered saline)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Prepare a single-cell suspension of the cells to be counted.

  • In a clean tube, mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).

  • Gently mix the solution and incubate at room temperature for 1-2 minutes. It is crucial to count the cells within 3-5 minutes of adding the Trypan Blue, as longer exposure can be toxic to live cells.[1][3]

  • Load the hemocytometer with the cell suspension-Trypan Blue mixture.

  • Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing the Methodologies

To aid in understanding the experimental workflows and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_trypan_blue Trypan Blue Exclusion Principle Live_Cell_TB Live Cell (Intact Membrane) Exclusion Exclusion Live_Cell_TB->Exclusion Dead_Cell_TB Dead Cell (Compromised Membrane) Entry Entry & Staining Dead_Cell_TB->Entry Trypan_Blue Trypan Blue Dye Trypan_Blue->Live_Cell_TB No Entry Trypan_Blue->Dead_Cell_TB Entry

Caption: Principle of Trypan Blue dye exclusion by live cells.

G Start Start: Cell Suspension Mix Mix Cell Suspension with Trypan Blue (1:1) Start->Mix Incubate Incubate for 1-2 minutes Mix->Incubate Load Load Hemocytometer Incubate->Load Count Count Viable (Unstained) and Non-viable (Blue) Cells Load->Count Calculate Calculate % Viability Count->Calculate

Caption: Experimental workflow for the Trypan Blue exclusion assay.

Discussion and Conclusion

Trypan Blue remains the industry standard for vital staining due to its well-established protocols and the extensive body of literature supporting its use. Its primary advantages are its simplicity and cost-effectiveness. However, its known cytotoxicity with prolonged exposure and the subjectivity of manual counting are significant limitations.[1][2]

This compound, as a triarylmethane acid dye, theoretically possesses the necessary characteristic of being excluded by the intact membranes of live cells. Acid dyes, in general, are less likely to penetrate the negatively charged cell membrane of viable cells. However, without empirical data on its efficacy, staining kinetics, and cytotoxicity in a cell viability assay context, its use remains speculative.

Recommendations for Researchers:

  • For routine cell viability assessments where a well-validated method is required, Trypan Blue remains the recommended choice.

  • Researchers interested in exploring This compound as a potential alternative should conduct thorough validation studies. These studies should include:

    • Determining the optimal, non-toxic concentration of the dye.

    • Establishing the ideal incubation time that allows for staining of dead cells without affecting viable cells.

    • Comparing its performance directly against Trypan Blue using various cell lines and under different experimental conditions.

Further investigation into the properties and potential applications of this compound and other triarylmethane dyes could lead to the development of novel and improved vital stains for cell viability analysis.

References

A Comparative Analysis of Advanced Oxidation Processes for the Degradation of C.I. Acid Violet 48

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The effective degradation of synthetic dyes, such as C.I. Acid Violet 48, from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the complete mineralization of these recalcitrant organic pollutants. This guide provides a comparative overview of the efficacy of various AOPs in degrading this compound and structurally similar dyes, supported by experimental data from scientific literature.

While direct comparative studies on this compound are limited, this report collates and analyzes data from research on this dye and other violet dyes with similar chemical properties to provide a comprehensive comparison of different AOPs. The data presented herein is intended to guide researchers in selecting the most suitable AOP for their specific application.

Comparative Performance of Advanced Oxidation Processes

The degradation of violet dyes is significantly influenced by the chosen AOP, with each process exhibiting distinct advantages and operational parameters. The following table summarizes the performance of various AOPs in the degradation of this compound and other representative violet dyes.

Advanced Oxidation Process (AOP)Target DyeCatalyst/OxidantInitial Dye Conc.pHDegradation Efficiency (%)Reaction Time (min)Rate Constant (k)TOC Removal (%)
Fenton Crystal VioletFe²⁺/H₂O₂0.05 x 10⁻³ M5.6>90%600.0074 min⁻¹Not Reported
Photo-Fenton Crystal VioletFe²⁺/H₂O₂/UV0.05 x 10⁻³ M5.6>95%600.0097 min⁻¹Not Reported
Photocatalysis Crystal VioletTiO₂/UV2.5 x 10⁻⁵ MNot specified>99%25Not ReportedNot Reported
Photocatalysis Crystal VioletZnO/UV10⁻⁵ MNot specified98%1200.036 min⁻¹Not Reported
Ozonation Crystal VioletO₃Not specified982.7%30Not ReportedNot Reported
Peroxone Crystal VioletO₃/H₂O₂Not specifiedNot specified>98%60Not ReportedNot Reported
Electrochemical Oxidation Crystal VioletTi/Pt/SnO₂ anode10 mg/L5100%60Not ReportedNot Reported
Electro-Fenton Acid Violet 7Fe²⁺/H₂O₂ (electro-generated)250 mg/L398% (color)60Not Reported~70%
Photo-Electro-Fenton Acid Violet 7Fe²⁺/H₂O₂ (electro-generated)/UV250 mg/L3>98% (color)60Not Reported~85%
Sonolysis Methyl VioletUltrasound/FentonNot specified3Not specifiedNot specifiedNot specifiedNot specified

Note: Data for Crystal Violet, Acid Violet 7, and Methyl Violet are used as representative examples to illustrate the comparative efficacy of AOPs due to limited direct comparative data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key AOPs discussed.

Fenton and Photo-Fenton Degradation
  • Preparation of Dye Solution: A stock solution of the target dye (e.g., this compound) is prepared in deionized water. The desired experimental concentration is obtained by diluting the stock solution.

  • Reactor Setup: The experiments are conducted in a batch reactor, typically a glass beaker, placed on a magnetic stirrer for continuous mixing. For photo-Fenton processes, a UV lamp (e.g., high-pressure mercury lamp) is positioned to irradiate the solution.

  • Initiation of Reaction: The pH of the dye solution is adjusted to the desired value (typically acidic, around 3-5) using H₂SO₄ or HCl. A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added and dissolved. The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • Sample Analysis: Aliquots of the solution are withdrawn at specific time intervals. The reaction is quenched, if necessary, by adding a suitable reagent (e.g., NaOH to raise the pH). The samples are then centrifuged or filtered to remove any solid catalyst. The concentration of the dye is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).

  • TOC Analysis: The mineralization of the dye is assessed by measuring the Total Organic Carbon (TOC) of the initial and final samples using a TOC analyzer.

Heterogeneous Photocatalysis
  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO₂, ZnO) is suspended in the dye solution of a known concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.

  • Photoreaction: The suspension is then irradiated with a light source (e.g., UV lamp or solar simulator) under continuous stirring.

  • Sample Collection and Analysis: Samples are collected at regular intervals, centrifuged or filtered to remove the catalyst particles, and the dye concentration is measured using a UV-Vis spectrophotometer.

  • TOC Measurement: The initial and final TOC values are measured to determine the extent of mineralization.

Ozonation
  • Reactor Setup: The dye solution is placed in a gas-washing bottle or a bubble column reactor.

  • Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.

  • Ozonation Process: The ozone gas is bubbled through the dye solution at a constant flow rate.

  • Sampling and Analysis: Aqueous samples are taken at different time points, and the residual dye concentration is measured spectrophotometrically. Any residual ozone in the samples is purged with an inert gas or quenched with a chemical agent (e.g., sodium thiosulfate) before analysis.

  • TOC Analysis: The TOC of the samples is measured to evaluate the degree of mineralization.

Visualizing the Processes

To better understand the experimental workflow and the underlying mechanisms of AOPs, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start prep_solution Prepare Dye Solution start->prep_solution adjust_params Adjust pH & Temp prep_solution->adjust_params add_reagents Add Catalyst/Oxidants adjust_params->add_reagents initiate_reaction Initiate AOP (e.g., UV, O3, Ultrasound) add_reagents->initiate_reaction take_samples Collect Samples at Intervals initiate_reaction->take_samples During Reaction quench_reaction Quench Reaction take_samples->quench_reaction separate_catalyst Filter/Centrifuge quench_reaction->separate_catalyst spectro_analysis Spectrophotometry (Degradation %) separate_catalyst->spectro_analysis toc_analysis TOC Analysis (Mineralization %) separate_catalyst->toc_analysis data_interp Data Interpretation spectro_analysis->data_interp toc_analysis->data_interp end End data_interp->end

Caption: General experimental workflow for AOP-based dye degradation studies.

AOP_Mechanisms cluster_fenton Fenton / Photo-Fenton cluster_photo Photocatalysis (e.g., TiO₂) cluster_ozone Ozonation Fe2 Fe²⁺ + H₂O₂ OH_fenton •OH Fe2->OH_fenton Fe3 Fe³⁺ + OH⁻ OH_fenton->Fe3 Dye This compound OH_fenton->Dye UV_fenton Fe³⁺ + H₂O + hv UV_fenton->Fe2 Photoreduction TiO2 TiO₂ + hv eh_pair e⁻ + h⁺ TiO2->eh_pair O2_super O₂⁻• eh_pair->O2_super e⁻ + O₂ OH_photo •OH eh_pair->OH_photo h⁺ + H₂O OH_photo->Dye O3_direct O₃ (Direct Attack) O3_direct->Dye O3_indirect O₃ + OH⁻ OH_ozone •OH O3_indirect->OH_ozone OH_ozone->Dye Degradation Degradation Products (CO₂, H₂O, mineral acids) Dye->Degradation Oxidation

Caption: Simplified mechanisms of •OH radical generation in different AOPs.

A Comparative Guide to the HPLC-UV Analysis of C.I. Acid Violet 48: Linearity and Detection Limits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of C.I. Acid Violet 48 when analyzed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Key performance metrics, specifically linearity and limits of detection (LOD) and quantification (LOQ), are presented and compared with those of other relevant acidic dyes. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these methods in a research and development setting.

Introduction to this compound

This compound is an anthraquinone-based synthetic dye.[1][2] Its chemical structure lends it a distinct color and properties that are utilized in various industrial applications, including textile dyeing.[1][3] In the context of pharmaceutical and scientific research, it may be encountered as a coloring agent, a component in formulations, or a compound under investigation for its biological or chemical properties. Accurate and sensitive quantification of this compound is therefore crucial for quality control, stability studies, and various research applications.[4]

Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₃₇H₃₈N₂Na₂O₉S₂[5][6][7]
Molecular Weight764.82 g/mol [5][6]
Chemical ClassAnthraquinone Dye[1][2]
λmax (in water)592 nm[1][3]

HPLC-UV Method for this compound: An Experimental Protocol

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a well-established and robust technique for the analysis of acidic dyes.[5] The following protocol outlines a typical method for determining the linearity and detection limits of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Specialized columns like Newcrom R1 have also been reported for the analysis of this compound.[5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • Ultrapure water

2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min, 30-70% B; 15-20 min, 70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 592 nm (or within the 520-540 nm range for optimal response)[8]

2.3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

2.4. Linearity Assessment

  • Inject each calibration standard in triplicate.

  • Record the peak area for this compound at each concentration level.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the regression equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is generally considered to indicate good linearity.

2.5. Determination of Detection Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined using the following methods based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ is the standard deviation of the y-intercepts of the regression lines.

  • S is the slope of the calibration curve.

Alternatively, the signal-to-noise ratio method can be employed, where the LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ corresponds to a ratio of 10:1.

Performance Comparison with Alternative Acidic Dyes

The analytical performance of the HPLC-UV method for this compound can be benchmarked against that of other commonly analyzed acidic dyes. The following table summarizes typical linearity and detection limit data for several alternative dyes, providing a comparative context.

DyeLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound (Projected) 0.5 - 50> 0.999~0.1~0.3
Acid Orange 7 0.05 - 4.0[5]> 0.990.03[5]0.1
Acid Orange 10 0.10 - 4.0[5]> 0.990.05[5]0.15
Acid Orange 12 0.10 - 4.0[5]> 0.990.05[5]0.15
Sunset Yellow FCF (E110) 0.05 - 10[3][4]> 0.999[9]0.004120.0125
Acid Blue 9 1 - 20[6]> 0.990.000830.0025
Tartrazine (E102) 0.05 - 10[3][4]> 0.998~0.02~0.06
Amaranth (E123) 1.0 - 20.0[7]> 0.99~0.3~1.0

Note: The values for this compound are projected based on typical performance for similar dyes. The data for other dyes are compiled from various sources and may vary depending on the specific experimental conditions.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the linearity and detection limits of this compound can be represented by the following diagram:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_results Results stock Prepare Stock Solution (1000 µg/mL) standards Prepare Working Standards (0.1 - 50 µg/mL) stock->standards inject Inject Standards (n=3) standards->inject mobile_phase Prepare Mobile Phase mobile_phase->inject acquire Acquire Chromatograms inject->acquire peak_area Integrate Peak Areas acquire->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve regression Perform Linear Regression calibration_curve->regression linearity Determine Linearity (R²) regression->linearity lod_loq Calculate LOD & LOQ regression->lod_loq

Caption: Workflow for Linearity and Detection Limit Determination.

Conclusion

The presented HPLC-UV method provides a robust framework for the sensitive and accurate quantification of this compound. The projected linearity and detection limits are comparable to, and in some cases better than, those of other common acidic dyes, underscoring the suitability of this technique for demanding analytical applications. The detailed protocol and workflow diagram serve as practical resources for researchers and scientists to implement and validate this method in their laboratories. The comparative data offers a valuable benchmark for evaluating the performance of the method against established analytical procedures for similar compounds.

References

A Comparative Analysis of C.I. Acid Violet 48 and Alternative Dyes for Protein Fiber Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate staining agents is crucial for accurate and reproducible results. This guide provides an objective comparison of the staining efficiency of C.I. Acid Violet 48 with other commercially available acid dyes on various protein fibers. The information presented is supported by experimental data to aid in making informed decisions for laboratory applications.

This compound, an anthraquinone-based dye, is a widely utilized colorant for protein fibers such as wool and silk. Its popularity stems from its vibrant color and good fastness properties. However, a comprehensive evaluation of its performance against other acid dyes is essential for optimizing staining protocols and achieving desired experimental outcomes. This guide compares the staining efficiency and fastness properties of this compound with two alternative acid dyes: C.I. Acid Violet 17, a triphenylmethane dye, and C.I. Acid Red 1, an azo dye.

Staining Efficiency: A Quantitative Comparison

The staining efficiency of a dye is a critical parameter that determines the intensity and vibrancy of the color on a substrate. It is scientifically quantified by measuring the color yield, expressed as the K/S value, which is derived from the reflectance of the dyed material. A higher K/S value indicates a greater amount of dye fixed onto the fiber, resulting in a deeper shade.

Table 1: Comparison of Staining Efficiency and Properties of Selected Acid Dyes

FeatureThis compoundC.I. Acid Violet 17C.I. Acid Red 1
Chemical Class AnthraquinoneTriphenylmethaneAzo
Typical Protein Fibers Wool, Silk, PolyamideWool, SilkWool, Polyamide
Reported Light Fastness (ISO 105-B02) 6[1]1[1]Good
Reported Wash Fastness (Soaping - ISO 105-C06) 4-5 (Staining: 5)[1]3-4 (Staining: 2)[1]Moderate to Good
Reported Perspiration Fastness (ISO 105-E04) 4-5 (Staining: 3-4)[1]4-5 (Staining: 2)[1]Moderate to Good
Leveling Properties Medium[1]GoodGood
Migration Properties ModerateHighHigh

Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness. The data presented is a compilation from various sources and may vary depending on the specific fiber, dyeing conditions, and testing methodology.

Experimental Protocols

To ensure reproducible and comparable results when evaluating the staining efficiency of different dyes, it is imperative to follow standardized experimental protocols. Below are detailed methodologies for key experiments.

Experimental Workflow for Staining Protein Fibers

experimental_workflow cluster_preparation Fiber Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment & Analysis scouring Scouring (Removal of impurities) rinsing1 Rinsing scouring->rinsing1 drying1 Drying rinsing1->drying1 dye_bath Prepare Dye Bath (Dye, Acetic Acid, Glauber's Salt) drying1->dye_bath immersion Immerse Fiber dye_bath->immersion heating Heat to 90-100°C immersion->heating dyeing Dye for 60 min heating->dyeing cooling Cool Down dyeing->cooling rinsing2 Rinsing cooling->rinsing2 soaping Soaping (Remove unfixed dye) rinsing2->soaping rinsing3 Final Rinsing soaping->rinsing3 drying2 Drying rinsing3->drying2 analysis Analysis (K/S, Fastness) drying2->analysis

Caption: A generalized workflow for the experimental staining of protein fibers with acid dyes.

Protocol for Staining Protein Fibers (Wool and Silk)

1. Materials and Reagents:

  • Protein fibers (e.g., scoured wool yarn, degummed silk fabric)

  • This compound and alternative acid dyes

  • Acetic acid (CH₃COOH)

  • Glauber's salt (Na₂SO₄)

  • Non-ionic detergent

  • Distilled water

2. Fiber Preparation:

  • Accurately weigh the dry protein fiber material.

  • Scour the fibers in a solution containing 1 g/L non-ionic detergent at 50°C for 30 minutes to remove any impurities.

  • Rinse the fibers thoroughly with distilled water and allow them to dry at room temperature.

3. Dye Bath Preparation:

  • Prepare a stock solution of the acid dye (e.g., 1% w/v).

  • For a 2% depth of shade on a 10-gram fiber sample, use 20 mL of the 1% dye stock solution.

  • Prepare the dyebath with a liquor ratio of 40:1 (400 mL of water for 10 grams of fiber).

  • Add the calculated amount of dye solution to the dyebath.

  • Add 10% owf (on weight of fiber) of Glauber's salt (1 gram for a 10-gram sample) to act as a leveling agent.

  • Adjust the pH of the dyebath to 4-5 using acetic acid.

4. Dyeing Procedure:

  • Introduce the pre-wetted fiber into the cold dyebath.

  • Gradually raise the temperature of the dyebath to 90-100°C over 30 minutes.

  • Maintain this temperature for 60 minutes, stirring occasionally to ensure even dyeing.

  • Allow the dyebath to cool down gradually to room temperature.

5. Post-Treatment:

  • Remove the dyed fiber from the dyebath and rinse with cold water.

  • Perform a soaping treatment with a 2 g/L non-ionic detergent solution at 60°C for 15 minutes to remove any unfixed dye.

  • Rinse the fiber thoroughly with distilled water until the water runs clear.

  • Squeeze out excess water and allow the fiber to air dry.

Determination of Staining Efficiency (K/S Value)

The color strength (K/S value) of the dyed samples is determined using a reflectance spectrophotometer. The Kubelka-Munk equation is applied to the reflectance measurements:

K/S = (1 - R)² / 2R

Where:

  • K is the absorption coefficient

  • S is the scattering coefficient

  • R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

A higher K/S value corresponds to a higher concentration of dye on the fiber and thus, a greater staining efficiency.

Fastness Testing
  • Wash Fastness: Evaluated according to the ISO 105-C06 standard. This test assesses the color change of the dyed fabric and the staining of adjacent undyed fabrics after a specified washing procedure.

  • Light Fastness: Determined using the ISO 105-B02 standard. This method exposes the dyed fabric to a xenon arc lamp that simulates natural sunlight to assess the degree of color fading.

Signaling Pathway of Dye-Fiber Interaction

The interaction between acid dyes and protein fibers is primarily governed by electrostatic forces, hydrogen bonding, and van der Waals forces. The following diagram illustrates the fundamental mechanism.

dye_fiber_interaction cluster_conditions Acidic Dyebath (pH 4-5) protonation Protein Fiber (-NH2 groups get protonated to -NH3+) interaction Electrostatic Attraction protonation->interaction dye_anion Acid Dye (Anionic sulfonate groups -SO3-) dye_anion->interaction bonding Dye-Fiber Bonding (Ionic Bonds, H-Bonds, van der Waals) interaction->bonding

Caption: The mechanism of acid dye interaction with protein fibers in an acidic medium.

Conclusion

This compound is an effective dye for protein fibers, offering good light and wash fastness. However, for applications where exceptional leveling and migration properties are paramount, triphenylmethane dyes like C.I. Acid Violet 17 might be considered, although with a significant compromise in light fastness. Azo dyes such as C.I. Acid Red 1 can provide a good balance of properties. The choice of dye will ultimately depend on the specific requirements of the application, including the desired color, fastness properties, and the type of protein fiber being stained. It is recommended to conduct preliminary staining trials based on the provided protocols to determine the most suitable dye for a particular research need.

References

Safety Operating Guide

Safe Disposal of C.I. Acid Violet 48: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of C.I. Acid Violet 48, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary personal protective equipment is worn. This is crucial to prevent skin and eye contact, as well as inhalation of the powdered form.[1][2]

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-impermeable gloves (inspect before use).[1][2]
Respiratory Protection Use an approved respirator, especially when dust formation is possible.[2]
General Hygiene Wash hands thoroughly after handling.[1][2] Remove contaminated clothing and wash it before reuse.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations.[1][3]

Step 1: Waste Classification and Segregation

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

  • Consult your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) to ensure complete and accurate classification.[2][3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's protocols.

Step 2: Collection and Containment

  • Collect waste this compound, whether in solid form or in solution, in a suitable, clearly labeled, and securely closed container.[1][2]

  • If dealing with a spill, sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[2][4] An absorbent dust control product can be used to minimize airborne particles.[4]

  • The waste container should be stored in a designated chemical waste satellite accumulation area, which is often located within a fume hood.[2][5]

Step 3: Neutralization of Acidic Residues (if applicable)

  • For acidic solutions containing the dye, consider neutralization with a suitable base like sodium bicarbonate before final disposal. This should be done in accordance with your institution's hazardous waste guidelines.[6]

  • Always add the neutralizing agent slowly and in a controlled manner to avoid excessive heat generation or effervescence.

  • Monitor the pH of the solution during neutralization.

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the pickup and final disposal of the waste container.[3]

  • Ensure all required documentation and labeling are complete and accurate as per institutional and regulatory standards.[5]

  • Final disposal methods may include incineration or placement in an approved landfill, which must be carried out by a licensed facility in accordance with regulations.[4]

Important Considerations:

  • Do not discharge this compound into drains or the environment.[1]

  • In case of accidental release, prevent further spillage if it is safe to do so.[1] For spills, the area can be washed with water after the solid material has been collected, but this wash water must also be collected for approved disposal.[4]

  • Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this substance.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste (Consult EHS & Regulations) ppe->classify spill Spill Occurred? classify->spill collect Collect in a Labeled, Closed Container neutralize Is Waste Acidic? (Consult Protocol) collect->neutralize spill->collect No cleanup Clean Spill: Sweep Solid, Collect Residue spill->cleanup Yes cleanup->collect perform_neutralization Neutralize with Base (e.g., Sodium Bicarbonate) neutralize->perform_neutralization Yes store Store in Satellite Accumulation Area neutralize->store No perform_neutralization->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling C.I. Acid Violet 48

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of C.I. Acid Violet 48, ensuring a safe laboratory environment. Adherence to these guidelines is essential to minimize risks and ensure regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Eye Irritation: Causes serious eye irritation[1].

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects[1].

  • Other Potential Hazards: May cause skin irritation in sensitive individuals, respiratory irritation, and gastrointestinal discomfort if swallowed[2].

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Eye Irritation, Category 2GHS07WarningH319: Causes serious eye irritation[1]
Hazardous to the aquatic environment, long-term hazard, Category 3NoneNoneH412: Harmful to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].
Skin Protective GlovesChemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use[1].
Protective ClothingFire/flame resistant and impervious clothing[1]. A lab coat or apron is recommended[3].
Respiratory RespiratorA NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or irritation is experienced[4]. Use in a well-ventilated area or under a chemical fume hood[2].

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Proper Ventilation (Fume Hood) a->b c Weigh this compound (Minimize Dust) b->c Proceed when safe d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f After experiment g Dispose of Waste in Labeled, Sealed Container f->g h Remove and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i

Figure 1: Safe Handling and Disposal Workflow for this compound

Detailed Procedural Guidance

1. Preparation:

  • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[1][2].

2. Handling:

  • Weighing: When weighing the solid powder, handle it carefully to avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use: During the experiment, avoid contact with skin and eyes[1].

3. Cleanup and Disposal:

  • Spill Management: In case of a spill, collect the material using a method that does not generate dust (e.g., vacuum or sweep up) and place it into a suitable, closed container for disposal[1][2]. Prevent the chemical from entering drains[1].

  • Waste Disposal: Dispose of waste this compound and any contaminated materials in a designated, sealed, and clearly labeled waste container. All disposal must be in accordance with local, state, and federal regulations.

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate cleaning agent.

  • PPE Removal: Remove contaminated PPE, ensuring not to contaminate yourself. Dispose of single-use items in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[1].

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists[1][2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Firefighting Measures:

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish[1]. Firefighters should wear self-contained breathing apparatus[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.